(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-amino-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426157 | |
| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736131-48-9 | |
| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-Amino-3-(o-tolyl)propanoic Acid: A Comprehensive Technical Guide on Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid. The presence of the ortho-tolyl group introduces specific steric and electronic properties that make it a valuable building block in medicinal chemistry and drug discovery. β-Amino acids are key components of various biologically active molecules, including peptides, and serve as precursors for the synthesis of β-lactams and other heterocyclic compounds. This technical guide provides a detailed overview of the synthesis and characterization of (S)-3-Amino-3-(o-tolyl)propanoic acid, offering experimental protocols and structured data for researchers in the field.
Physicochemical Properties
Basic physicochemical properties of (S)-3-Amino-3-(o-tolyl)propanoic acid and its hydrochloride salt are summarized in the table below. This data is compiled from publicly available chemical databases.
| Property | (S)-3-Amino-3-(o-tolyl)propanoic acid | (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 179.22 g/mol | 215.67 g/mol [1] |
| Appearance | White to off-white powder or crystals | - |
| Storage | 2-8°C, sealed in dry, dark place | - |
Synthesis of (S)-3-Amino-3-(o-tolyl)propanoic Acid
The enantioselective synthesis of (S)-3-Amino-3-(o-tolyl)propanoic acid can be approached through several strategies, primarily involving either the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture. General methods for the synthesis of 3-amino-3-arylpropanoic acids often utilize one-pot procedures or stereocontrolled conjugate additions.[2]
A common and effective strategy for preparing enantiomerically pure β-amino acids is through the chiral resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.
Experimental Protocol: Chiral Resolution of Racemic 3-Amino-3-(o-tolyl)propanoic Acid (General Procedure)
This protocol is a generalized procedure based on common methods for the resolution of racemic amino acids.
1. Synthesis of Racemic 3-Amino-3-(o-tolyl)propanoic Acid:
A plausible route to the racemic compound involves a Strecker-type synthesis or a similar established method for β-amino acid synthesis.
2. Diastereomeric Salt Formation:
-
Dissolve the racemic 3-amino-3-(o-tolyl)propanoic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or another suitable chiral acid.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration.
3. Liberation of the Enantiomer:
-
Dissolve the separated diastereomeric salt in water.
-
Adjust the pH of the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the free amino acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-3-Amino-3-(o-tolyl)propanoic acid. The specific enantiomer obtained depends on the chiral resolving agent used.
4. Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).
Characterization Data
Detailed characterization is crucial to confirm the identity and purity of the synthesized (S)-3-Amino-3-(o-tolyl)propanoic acid. The following table summarizes expected characterization data based on analogous compounds and general spectroscopic principles.
| Characterization Method | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the o-tolyl group, the methine proton at the chiral center, the methylene protons adjacent to the carboxylic acid, and the methyl protons of the tolyl group. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the aromatic carbons, the chiral methine carbon, the methylene carbon, and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid (O-H and C=O stretching), and the aromatic ring. |
| Optical Rotation | A specific optical rotation value ([α]D) measured at a defined concentration and solvent, which confirms the enantiomeric form. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of (S)-3-Amino-3-(o-tolyl)propanoic acid via chiral resolution.
Caption: General workflow for the synthesis and characterization of (S)-3-Amino-3-(o-tolyl)propanoic acid.
Conclusion
References
Technical Guide: Physicochemical Properties of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid. As a derivative of β-phenylalanine, its unique structural features, including a stereocenter and a methyl-substituted phenyl ring, make it a valuable building block in medicinal chemistry and pharmaceutical development. It is particularly utilized in the synthesis of complex molecules targeting neurological disorders, where its stereochemistry and conformation can significantly influence biological activity and receptor binding affinity.[1] This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard experimental protocols for their determination, and outlines a general workflow for its analytical characterization. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates computed data and information from analogous compounds to provide a robust profile for research and development purposes.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | (3S)-3-amino-3-(2-methylphenyl)propanoic acid |
| Synonyms | (S)-3-Amino-3-(o-tolyl)propanoic acid, H-(S)-beta-Phe(2-Me)-OH |
| CAS Number | 736131-48-9[1] |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Chemical Structure |
|
Physicochemical Properties
The following tables summarize the available experimental and computed physicochemical data for this compound. Due to the limited availability of direct experimental values, data from structurally similar compounds are included for estimation purposes and are noted accordingly.
Table 2.1: General and Physical Properties
| Property | Value / Range | Data Type | Reference / Note |
| Appearance | White to off-white powder | Experimental | [1] |
| Purity | ≥ 98% (HPLC) | Experimental | [1] |
| Melting Point | Not available. Est. 180-220 °C (with decomposition) | Estimated | Based on analogs like 3-Amino-3-(p-tolyl)propionic acid (219 °C, dec.)[2] and (2R,3R)-3-Amino-2-hydroxy-3-o-tolyl propionic acid (180-190 °C)[3]. Amino acids often exhibit high melting points and decompose. |
| Optical Rotation | [α]D²⁵ = -13 ± 2º (c=1 in 0.5 N NaOH) | Experimental | [1] |
Table 2.2: Solubility Properties
| Property | Value / Range | Data Type | Reference / Note |
| Water Solubility | Soluble (qualitative) | Estimated | Based on 3-Amino-3-(4-methylphenyl)propionic acid which is soluble in water.[2] As a zwitterionic amino acid, it is expected to be soluble in aqueous solutions. |
| Organic Solvent Solubility | Soluble in ethanol and DMSO (qualitative) | Estimated | Based on 3-Amino-3-(4-methylphenyl)propionic acid.[2] |
| LogP (Octanol-Water Partition Coefficient) | -1.6 | Computed |
Table 2.3: Acidity and Basicity
| Property | Value / Range | Data Type | Reference / Note |
| pKa₁ (Carboxylic Acid) | Est. 2.0 - 2.5 | Estimated | Based on analogous amino acids like Phenylalanine (pKa₁ = 2.20).[4] |
| pKa₂ (Ammonium) | Est. 9.0 - 9.5 | Estimated | Based on analogous amino acids like Phenylalanine (pKa₂ = 9.09).[4] |
Table 2.4: Computed Molecular Descriptors
| Property | Value | Data Type | Reference |
| Exact Mass | 179.094628657 Da | Computed | |
| Polar Surface Area | 63.3 Ų | Computed | |
| Rotatable Bond Count | 3 | Computed | |
| Hydrogen Bond Donors | 2 | Computed | |
| Hydrogen Bond Acceptors | 2 | Computed |
Spectroscopic Data (Predicted)
Table 3.1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.1 - 7.4 | m | Aromatic protons (4H) |
| ~4.5 | t or dd | CH-NH₂ (1H) | |
| ~2.7 | m | CH₂-COOH (2H) | |
| ~2.3 | s | Ar-CH₃ (3H) | |
| Variable | br s | NH₂, COOH | |
| ¹³C NMR | ~175 | s | C=O (Carboxylic acid) |
| ~140 | s | Aromatic C-CH₃ | |
| 125 - 135 | d | Aromatic CH | |
| ~50 | d | CH-NH₂ | |
| ~40 | t | CH₂-COOH | |
| ~19 | q | Ar-CH₃ |
Note: Predicted shifts are based on general values for similar functional groups and may vary based on solvent and other experimental conditions.[5][6][7]
Table 3.2: Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3200 - 2500 | O-H (Carboxylic Acid) | Stretching | Strong, Very Broad |
| 3100 - 3000 | N-H (Amine) | Stretching | Medium |
| 3050 - 3000 | C-H (Aromatic) | Stretching | Medium-Weak |
| 2980 - 2850 | C-H (Aliphatic) | Stretching | Medium |
| ~1710 | C=O (Carboxylic Acid) | Stretching | Strong |
| 1620 - 1550 | N-H | Bending | Medium |
| 1600, 1475 | C=C (Aromatic) | Stretching | Medium-Weak |
Note: These are characteristic absorption ranges and the exact peak positions can vary.[8]
Table 3.3: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment | Fragmentation Pathway |
| 179 | [M]⁺ | Molecular Ion |
| 162 | [M-NH₃]⁺ | Loss of ammonia |
| 134 | [M-COOH]⁺ | Decarboxylation |
| 118 | [C₉H₁₀]⁺ | Loss of COOH and NH₂ |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl fragmentation) |
Note: Fragmentation patterns are predicted based on common pathways for amino acids and aromatic compounds.[9][10]
Experimental Protocols
The following sections detail standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[11]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The sample is heated at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting range. A second, slower measurement is then performed, with a ramp rate of 1-2 °C/min starting from about 20 °C below the approximate melting point.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For compounds that decompose, the temperature at which decomposition (e.g., charring) begins is noted.[11]
Solubility Determination
A qualitative and semi-quantitative solubility assessment can be performed.
-
Solvent Selection: A range of solvents with varying polarities are used, such as water, ethanol, DMSO, and hexane. Aqueous solutions of 5% HCl and 5% NaOH are also used to test for basic and acidic functional groups.[8][12]
-
Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a set volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is vortexed or shaken vigorously for 1-2 minutes. The solubility is observed and classified as soluble (dissolves completely), partially soluble, or insoluble.[12]
-
pH Effect: For aqueous solutions, the pH is adjusted to observe pH-dependent solubility, which is characteristic of compounds with acidic or basic groups.[13]
pKa Determination by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constants (pKa).[3]
-
Solution Preparation: A solution of the compound with a known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent. The solution's ionic strength is kept constant using an inert salt like KCl.[3]
-
Titration: The solution is placed in a jacketed beaker at a constant temperature (e.g., 25 °C) and stirred. A calibrated pH electrode is immersed in the solution. The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) in separate experiments. The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[14][15]
Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. A reference standard like TMS or DSS may be added.[14]
-
Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.[16] For structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can also be performed.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.
For a solid powder, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used.[5]
-
ATR Method: A small amount of the powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The spectrum is then collected.
-
KBr Pellet Method: 1-2 mg of the sample is mixed and ground with ~100 mg of dry KBr powder. The mixture is pressed under high pressure in a die to form a transparent pellet. The pellet is placed in a sample holder for analysis.[17]
-
Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected first, followed by the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electrospray ionization (ESI) is a common technique for analyzing amino acids.
-
Sample Preparation: The sample is dissolved at a low concentration (e.g., 1 µg/mL) in a suitable solvent system, often a mixture of water, acetonitrile, and a small amount of acid (like formic acid) to promote ionization.[2]
-
Infusion and Ionization: The solution is infused into the mass spectrometer's ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion ([M+H]⁺) can be selected and fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are analyzed.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This compound is a chiral building block with physicochemical properties characteristic of a β-amino acid. It is a white, crystalline solid with expected solubility in polar solvents and zwitterionic character in aqueous solutions. While comprehensive experimental data is not widely published, its properties can be reliably estimated from its structure and through comparison with analogous compounds. The experimental protocols and analytical workflow detailed in this guide provide a robust framework for its characterization, enabling its effective use in research and drug development. The presence of acidic (carboxyl) and basic (amino) functional groups, along with a defined stereocenter, are the key features that dictate its chemical behavior and utility in the synthesis of bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Phenylalanine (data page) - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. instanano.com [instanano.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. chemscene.com [chemscene.com]
- 17. spectrabase.com [spectrabase.com]
Spectroscopic Analysis of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid. Due to the limited availability of published spectroscopic data for this specific compound, this document presents representative data from a structurally related and well-characterized molecule, β-alanine, to illustrate the expected spectral features. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this class of compounds.
Representative Spectroscopic Data
The following tables summarize the expected spectroscopic data for a β-amino acid, using β-alanine as a proxy. These values provide a foundational reference for the analysis of this compound, with expected variations arising from the presence of the 2-methylphenyl group.
Table 1: Representative ¹H NMR Data for β-Alanine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.18 | Triplet | α-CH₂ |
| ~2.56 | Triplet | β-CH₂ |
Note: Data acquired in D₂O.[1] The chemical shifts for this compound will be significantly different, with additional signals corresponding to the aromatic and methyl protons of the 2-methylphenyl group.
Table 2: Representative ¹³C NMR Data for β-Alanine
| Chemical Shift (ppm) | Assignment |
| ~181.0 | Carbonyl Carbon (C=O) |
| ~39.5 | α-C |
| ~36.3 | β-C |
Note: Data acquired in H₂O or D₂O.[2] For this compound, additional signals will be present for the carbons of the 2-methylphenyl ring and the methyl group.
Table 3: Representative FT-IR Absorption Bands for β-Alanine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1630 | Strong | C=O Stretch (Carboxylate) |
| 1565 | Strong | N-H Bend (Amine) |
| 1463 | Medium | C-N Stretch |
Note: These are characteristic peaks for the amino acid functional groups.[3][4] The spectrum of this compound will also exhibit bands corresponding to the aromatic C-H and C=C stretching and bending vibrations.
Table 4: Representative Mass Spectrometry Data for β-Alanine
| m/z | Interpretation |
| 89 | [M]⁺ (Molecular Ion) |
| 44 | [M - COOH]⁺ |
| 30 | [CH₂NH₂]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique used.[5] The molecular ion peak for this compound is expected at m/z 179.
Experimental Protocols
The following sections detail standardized procedures for obtaining high-quality spectroscopic data for solid amino acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of amino acids.
Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the amino acid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). For quantitative analysis, a precise concentration is required.[6]
-
pH Adjustment: The chemical shifts of ionizable groups are pH-dependent. Adjust the pH of the solution to a desired value (e.g., neutral pD of ~7.0-7.4 for standardized comparisons) using dilute DCl or NaOD.[7]
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP for aqueous samples) for accurate chemical shift referencing.
-
Transfer: Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are present.[7]
Instrumental Parameters (Typical for a 400/500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. The thin solid film method is also a viable option.
Thin Solid Film Method:
-
Dissolve a small amount (a few mg) of the solid sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., KBr, NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Mount the plate in the spectrometer and acquire the spectrum.
Nujol Mull Method:
-
Grind 5-10 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add a small drop of Nujol (mineral oil) and continue grinding to create a uniform paste (mull).
-
Transfer the mull to a salt plate, place a second plate on top, and gently rotate to spread the mull into a thin, translucent film.[8]
-
Place the sandwiched plates in the spectrometer to obtain the spectrum.[8]
Instrumental Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique for the analysis of amino acids.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
LC-MS Parameters:
-
Chromatography:
-
Column: A reverse-phase C18 column or a HILIC column is typically used for separating polar compounds like amino acids.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
-
Analysis Mode: Full scan for identification of the molecular ion and tandem MS (MS/MS) for structural elucidation through fragmentation analysis.
-
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for FT-IR spectroscopic analysis of a solid sample.
Caption: General workflow for LC-MS analysis of an amino acid.
References
- 1. β-Alanine(107-95-9) 1H NMR spectrum [chemicalbook.com]
- 2. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Alanine [webbook.nist.gov]
- 6. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 7. benchchem.com [benchchem.com]
- 8. eng.uc.edu [eng.uc.edu]
The Diverse Biological Activities of Substituted β-Amino Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted β-amino acid derivatives have emerged as a versatile and highly valuable class of molecules in medicinal chemistry and drug development. Their unique structural properties, which confer enhanced metabolic stability and diverse pharmacological activities, have positioned them as promising candidates for a wide range of therapeutic applications. This technical guide provides an in-depth overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction to β-Amino Acid Derivatives
β-amino acids are structural isomers of α-amino acids, characterized by the placement of the amino group on the β-carbon of the carboxylic acid. This seemingly minor structural alteration has profound implications for their biological properties. When incorporated into peptides, β-amino acids can induce unique secondary structures and provide significant resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.[1][2] Furthermore, as standalone small molecules, substituted β-amino acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects.[3][4][5]
Data Presentation: A Quantitative Overview of Biological Activities
The following tables summarize the quantitative biological activity data for a selection of substituted β-amino acid derivatives across various therapeutic areas. This data, primarily presented as half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or Minimum Inhibitory Concentration (MIC), allows for a comparative analysis of the potency of these compounds.
Anticancer Activity
Substituted β-amino acid derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The data presented in Table 1 highlights the IC50 values of various derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 9-acridinyl amino acid derivative 8 | A549 (Lung Carcinoma) | ~6 | [6] |
| 9-acridinyl amino acid derivative 9 | A549 (Lung Carcinoma) | ~6 | [6] |
| Glycyrrhetinic acid derivative 42 | MCF-7 (Breast Cancer) | 1.88 ± 0.20 | [7] |
| Glycyrrhetinic acid derivative 42 | MDA-MB-231 (Breast Cancer) | 1.37 ± 0.18 | [7] |
| β-carboline derivative 9 | HepG2 (Liver Cancer) | Equipotent to Adriamycin | [8] |
| β-carboline derivative 9 | A549 (Lung Cancer) | Equipotent to Adriamycin | [8] |
| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 (Pancreatic Cancer) | 13.26 | [9] |
| Aminobenzylnaphthol (MMZ-140C) | HT-29 (Colon Cancer) | 11.55 | [9] |
| Thiazole-based β-amino carbonyl 4g | HCT116 (Colon Cancer) | Active | [5] |
| Thiazole-based β-amino carbonyl 4r | H1299 (Colon Cancer) | Active | [5] |
| 5-Fluorouracil amino acid ester derivative | BEL-7402 (Liver Cancer) | More inhibitory than 5-FU | [10] |
| β(2,2)-amino acid derivative 5c | 59 different cancer cell lines | 0.32 - 3.89 | [11] |
Table 1: Anticancer Activity of Substituted β-Amino Acid Derivatives
Antimicrobial Activity
The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. β-amino acid-containing peptides and small molecule derivatives have demonstrated potent activity against a variety of bacterial and fungal pathogens. Table 2 provides a summary of their Minimum Inhibitory Concentrations (MIC).
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Synthetic Peptidomimetic P3 | E. coli | - | [4] |
| Synthetic Peptidomimetic P3 | S. aureus | - | [4] |
| Synthetic Peptidomimetic P3 | E. faecalis | 0.5 - 2 | [4] |
| Cecropin B2 | S. aureus | 1.656 | [12] |
| Cecropin B1 | S. aureus | 3 | [12] |
| Cecropin B2 | E. coli | 0.207 | [12] |
| Peptide/β-peptoid hybrids | MDR E. coli strains | - | [13] |
| Hel-4K-12K peptide | E. coli (control & resistant) | - | [14] |
| Hel-4K-12K peptide | S. aureus (control & resistant) | - | [14] |
| Dipeptide-Py2 | - | <64 | [15] |
Table 2: Antimicrobial Activity of Substituted β-Amino Acid Derivatives and Peptidomimetics
Antiviral Activity
The antiviral potential of β-amino acid derivatives is an expanding area of research. Table 3 lists the EC50 values for selected compounds against different viruses.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Glycyrrhizic Acid Derivative 3 | Dengue Virus 2 (DENV2) | Vero E6 | 0.17 - 0.50 | [16] |
| Glycyrrhizic Acid Derivative 11 | Dengue Virus 2 (DENV2) | Vero E6 | 0.17 - 0.50 | [16] |
| BDM-2 series (INLAIs) | HIV-1 | MT4 | 0.0031 - 0.051 | [17] |
| Arbidol Derivative 1 | SARS-CoV-2 | - | - | [18] |
| Arbidol Derivative 4 | SARS-CoV-2 | - | - | [18] |
Table 3: Antiviral Activity of Substituted β-Amino Acid Derivatives
Enzyme Inhibition
β-amino acid derivatives have been designed to target various enzymes implicated in disease. Table 4 summarizes the inhibitory activity (IC50) of several derivatives against specific enzymes.
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Triazolopiperazine β-amino amide 3 | Dipeptidyl Peptidase-4 (DPP-4) | 2 nM | [1] |
| Triazolopiperazine β-amino amide 4 | Dipeptidyl Peptidase-4 (DPP-4) | 2 nM | [1] |
| Casein-derived peptide (Gln-Pro) | Dipeptidyl Peptidase-4 (DPP-4) | 65.3 ± 3.5 µM | [9] |
| Synthetic amino acid derivative (PPC84) | Pancreatic Lipase | 167 - 1023 µM | [19] |
| Synthetic amino acid derivative (PPC101) | Pancreatic α-amylase | 162 - 519 µM | [19] |
| Synthetic amino acid derivative (PPC89) | α-glucosidase | 51 - 353 µM | [19] |
Table 4: Enzyme Inhibitory Activity of Substituted β-Amino Acid Derivatives
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted β-amino acid derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][14][17][20]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Substituted β-amino acid derivative (test compound)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard.[14]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (inoculum without the test compound) and a negative control (broth medium without inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[17][20] Alternatively, the optical density can be measured using a microplate reader.
Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.[8][15][21]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus of interest
-
Cell culture medium
-
Substituted β-amino acid derivative (test compound)
-
96-well plates
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a standardized amount of the virus. Include a cell control (cells only), a virus control (cells and virus without compound), and a compound toxicity control (cells and compound without virus).
-
Incubation: Incubate the plate at the optimal temperature for viral replication until significant CPE is observed in the virus control wells (typically 2-5 days).
-
Staining: Remove the medium, fix the cells (e.g., with methanol), and stain the remaining viable cells with a staining solution like crystal violet.
-
Visualization and Quantification: After washing and drying, the amount of stain retained by the viable cells is proportional to the degree of protection from viral CPE. The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, can be determined.
Enzyme Inhibition Assay: A General Protocol
This protocol provides a general framework for assessing the inhibitory activity of a β-amino acid derivative against a specific enzyme.[22][23]
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Substituted β-amino acid derivative (inhibitor)
-
Assay buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or microplate well), prepare a reaction mixture containing the assay buffer, the enzyme at a fixed concentration, and varying concentrations of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time. This rate represents the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies, by varying both substrate and inhibitor concentrations, can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).[23]
Metabolic Stability Assay: Liver Microsome Stability
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo stability.[6][24][25][26]
Materials:
-
Human or animal liver microsomes
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Substituted β-amino acid derivative (test compound)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and the test compound in phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Visualization of Key Biological Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of substituted β-amino acid derivatives.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of elastase enzyme release from human polymorphonuclear leukocytes by N-acetyl-galactosamine and N-acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DSpace [researchrepository.ul.ie]
- 10. Inhibition of human leukocyte and porcine pancreatic elastase by homologues of bovine pancreatic trypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Glycyrrhizic Acid Derivatives Bearing Amino Acid Residues in the Carbohydrate Part as Dengue Virus E Protein Inhibitors: Synthesis and Antiviral Activity [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptides and Peptidomimetics for Antimicrobial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 24. On the inhibition of human leukocyte elastase by trifluoroacetyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mmsl.cz [mmsl.cz]
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid CAS number and safety data
An In-depth Technical Guide to (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
This technical guide provides a comprehensive overview of this compound, a chiral amino acid derivative of interest to researchers and professionals in drug development and organic synthesis. This document details its chemical properties, safety information, and potential applications, and includes a generalized experimental protocol for its synthesis.
Chemical Identity and Properties
This compound, also known as (S)-3-amino-3-o-tolylpropanoic acid, is a non-proteinogenic β-amino acid. Its structure features a stereocenter at the C3 position, leading to its chiral nature, which is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 736131-48-9 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Purity | ≥98% (HPLC) | [3] |
| Optical Rotation | [α]D²⁵ = -13 ± 2º (c=1 in 0.5 N NaOH) | [3] |
| Storage | Store at 0-8°C, protected from light | [1][3] |
Safety and Hazard Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified as an irritant.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard Statements | H315 | Causes skin irritation. | [2] |
| H319 | Causes serious eye irritation. | [2] | |
| H335 | May cause respiratory irritation. | [2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | ||
| P271 | Use only outdoors or in a well-ventilated area. | ||
| P280 | Wear protective gloves/eye protection/face protection. | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P312 | Call a POISON CENTER/doctor if you feel unwell. | ||
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Applications in Research and Development
This compound serves as a valuable chiral building block in several areas:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of biologically active molecules, particularly for developing drugs targeting neurological disorders due to its potential to modulate neurotransmitter activity.[3]
-
Neuroscience Research: This compound is utilized in studies to investigate neurotransmitter systems and understand the function of amino acids in the brain.[3]
-
Asymmetric Synthesis: Its chiral nature makes it a useful component for creating enantiomerically pure compounds, which can enhance therapeutic efficacy and reduce side effects.
-
Materials Science: It is also explored in the development of advanced materials and as a chiral catalyst in organic synthesis.[3]
Generalized Experimental Protocol: Synthesis
Workflow for the Synthesis of this compound
Caption: Generalized workflow for the synthesis of 3-amino-3-arylpropionic acids.
Biological Context: Potential Signaling Pathway
Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Their primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain.[5] While the specific biological activity of this compound requires further investigation, its structural similarity to other arylpropionic acids suggests potential interaction with the COX pathway.
Cyclooxygenase (COX) Pathway and NSAID Inhibition
Caption: Potential mechanism of action via inhibition of the COX pathway.
References
- 1. This compound, CasNo.736131-48-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 2. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | C10H13NO2 | CID 6934180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Synthesis and Application of Chiral 3-Amino-3-Arylpropionic Acids
Introduction: The Ascendant Role of β-Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for molecular diversity and enhanced pharmacological properties is perpetual. Non-proteinogenic amino acids have emerged as crucial building blocks, offering pathways to novel chemical entities with improved therapeutic profiles. Among these, β-amino acids, and specifically chiral 3-amino-3-arylpropionic acids, occupy a position of strategic importance.[1] Unlike their α-amino acid counterparts, the β-isomers feature a two-carbon separation between the amino and carboxyl groups, a seemingly subtle shift that imparts profound changes in conformational preferences and biological activity.[2][3]
This structural modification makes peptides and molecules incorporating β-amino acids, known as β-peptides, resistant to proteolytic degradation, thereby enhancing their metabolic stability and in vivo half-life.[3][4] The aryl moiety at the C3 position introduces steric and electronic features that are critical for molecular recognition and binding to biological targets. Consequently, these chiral synthons are integral components in a range of pharmaceuticals, from antiviral agents and anti-diabetic drugs like Sitagliptin to potent enzyme inhibitors and central nervous system modulators.[1][5] The inherent chirality of these molecules is paramount, as often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even detrimental.[6][7]
This guide provides an in-depth review of the core synthetic strategies for accessing enantiomerically pure 3-amino-3-arylpropionic acids. We will explore the causality behind key experimental choices in transition metal catalysis, organocatalysis, and biocatalysis, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Catalytic Asymmetric Synthesis Strategies
The direct, stereocontrolled synthesis of chiral β-amino acids is the most elegant and atom-economical approach. Modern catalysis has provided a powerful toolkit to achieve this, broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.[8]
Transition Metal Catalysis: The Power of Asymmetric Hydrogenation and Coupling
Transition metal-catalyzed reactions are a cornerstone of asymmetric synthesis, prized for their high efficiency and selectivity.
Asymmetric Hydrogenation: A primary route involves the asymmetric hydrogenation of β-aminoacrylates or other unsaturated precursors. The choice of a chiral phosphine ligand, often in complex with rhodium or ruthenium, is the critical determinant of enantioselectivity.
-
Causality of Ligand Choice: The ligand's structure (e.g., BINAP, DuPhos) creates a chiral pocket around the metal center. The substrate coordinates to the metal in a sterically constrained manner, forcing the hydrogen to add to one face of the double bond preferentially. The electronic properties of the ligand also modulate the reactivity of the metal center, influencing catalytic turnover.
Cross-Electrophile Coupling: Recent advances have enabled the stereocontrolled construction of C(sp³)-C(sp²) bonds. For instance, a cooperative nickel/chiral phosphoric acid catalytic system has been developed for the migratory cross-electrophile coupling of β-bromo α-amino acid esters with aryl bromides.[9][10] This method achieves skeletal editing of abundant α-amino acid scaffolds to generate α-arylated β-amino acid motifs with high regio- and enantioselectivity.[9]
-
Mechanism Insight: The reaction proceeds via a radical 1,2-nitrogen migration. The chiral phosphoric acid acts as a proton shuttle and controls the enantioselectivity by forming a well-defined chiral environment through hydrogen bonding, while the nickel complex facilitates the cross-coupling process.[9]
Organocatalysis: Metal-Free Precision
Organocatalysis has revolutionized asymmetric synthesis by avoiding often toxic and expensive heavy metals. Chiral small molecules, such as Brønsted acids, Lewis bases, and bifunctional catalysts, are employed to activate substrates and control stereochemistry.[11][12][13]
Mannich and Michael Reactions: The asymmetric Mannich reaction, involving the addition of a ketone-derived enol or enolate to an imine, is a classic method. Chiral Brønsted acids, like phosphoric acids (CPAs), are particularly effective.[11]
-
Expertise in Action: The CPA protonates the imine, activating it for nucleophilic attack. Simultaneously, the conjugate base of the CPA interacts with the nucleophile, orienting the two reactants within a chiral hydrogen-bonding network. This dual activation model is key to achieving high enantioselectivity.[12]
Similarly, the conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful tool. Isothiourea catalysts, in cooperation with a Brønsted acid, can facilitate the enantioselective aminomethylation of arylacetic acid esters to furnish α-aryl-β²-amino esters.[14]
Below is a generalized workflow for an organocatalyzed asymmetric reaction.
Caption: Generalized workflow for organocatalytic synthesis.
Biocatalysis: Nature's Approach
Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of chiral β-amino acids, transaminases are particularly valuable.[15][16]
Kinetic Resolution: ω-Transaminases can be used for the kinetic resolution of racemic β-amino acids.[15] In this process, the enzyme selectively converts one enantiomer (e.g., the (S)-enantiomer) to a corresponding β-keto acid, leaving the other enantiomer (the (R)-enantiomer) untouched and in high enantiomeric excess.[15][16]
-
Trustworthiness of the Protocol: This method is self-validating because the enzymatic activity is highly specific. The reaction can be monitored for ~50% conversion, at which point a theoretical maximum of >99% ee for the remaining substrate can be achieved. The choice of amino acceptor (e.g., pyruvate) is crucial for shifting the equilibrium and ensuring the reaction proceeds efficiently.[15]
The workflow for a typical biocatalytic kinetic resolution is outlined below.
Caption: Biocatalytic kinetic resolution workflow.
The following table summarizes representative data for various asymmetric synthetic methods.
| Method | Catalyst/Enzyme | Substrate Example | Yield (%) | ee / de (%) | Reference |
| Cross-Electrophile Coupling | Ni(II)/cyclo-Box + Chiral Phosphoric Acid | β-bromo α-amino ester + Aryl bromide | 60-85 | 90-99 ee | [9] |
| Asymmetric Allylation | 3,3'-Diaryl-BINOL | N-Benzoylimine | 75-94 | 90-99 ee | [12] |
| Kinetic Resolution | ω-Transaminase from B. graminis | rac-β-phenylalanine | ~50 | >99 ee (R) | [15] |
| Conjugate Addition | Lithium N-benzyl-N-α-methylbenzylamide | Enoate acceptor | High | >90 de | [17] |
Part 2: A Practical Protocol: One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids
While catalytic asymmetric methods are ideal, classical methods are often robust and scalable. The following protocol describes a facile one-pot synthesis of racemic 3-amino-3-arylpropionic acids, which can serve as substrates for subsequent resolution.[18][19]
Objective: To synthesize 3-amino-3-phenylpropionic acid from benzaldehyde, malonic acid, and ammonium acetate.
Materials:
-
Benzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.
-
Reflux: Place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Cooling: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A white precipitate should form. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: The crude solid product is then recrystallized from hot methanol (MeOH) to afford the pure 3-amino-3-phenylpropionic acid as white crystals.[18]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point).
-
Causality and Self-Validation: This reaction, a variation of the Knoevenagel condensation followed by Michael addition and decarboxylation, is robust.[18] The precipitation of the product upon cooling drives the reaction to completion and simplifies purification. The final recrystallization step is critical for achieving high purity, and the product's physical constants (e.g., melting point) can be compared to literature values for validation.[18]
Conclusion and Future Outlook
Chiral 3-amino-3-arylpropionic acids are indispensable building blocks in modern pharmaceutical science.[5][6] The synthetic methodologies to access them have evolved from classical resolutions to highly efficient and selective catalytic asymmetric syntheses. Transition metal catalysis, organocatalysis, and biocatalysis each offer unique advantages in terms of scope, scalability, and sustainability.[8][15]
The choice of synthetic route is ultimately guided by the specific target molecule, required scale, and economic considerations. For drug development professionals, a deep understanding of the causality behind these methods—why a particular ligand, catalyst, or enzyme is chosen—is essential for efficient process development and optimization. As the demand for enantiomerically pure pharmaceuticals grows, the development of even more efficient, versatile, and green synthetic methods for producing these high-value chiral intermediates will remain a key focus of chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. mmsl.cz [mmsl.cz]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. jocpr.com [jocpr.com]
- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts [beilstein-journals.org]
- 12. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
In-depth Technical Guide: (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid with significant potential in pharmaceutical development, particularly in the field of neuroscience. Its structural characteristics suggest it may act as a modulator of neurotransmitter activity, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides an overview of the available technical information for this compound.
Physicochemical Properties
While a full, experimentally determined crystal structure is not publicly available at the time of this report, fundamental physicochemical properties have been computed and are available through various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |
| Molecular Weight | 179.22 g/mol | PubChem |
| IUPAC Name | (3S)-3-amino-3-(2-methylphenyl)propanoic acid | PubChem |
| CAS Number | 736131-48-9 | PubChem |
| Appearance | White crystalline powder | Chemical Suppliers |
Crystal Structure
As of the latest literature and database search, a complete, experimentally determined crystal structure for this compound, including unit cell parameters and space group, has not been deposited in publicly accessible crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). The process for determining such a structure is outlined in the workflow diagram below.
Experimental Protocols: Synthesis
Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid
This synthesis involves a multi-step process starting from L-asparagine.
A. (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone (1)
-
To a stirred solution of potassium hydroxide (21.8 g, 0.33 mol) in 500 mL of deionized water in an Erlenmeyer flask, add L-asparagine monohydrate (50 g, 0.33 mol).
-
To this mixture, add pivalaldehyde (43.6 mL, 0.4 mol) with vigorous stirring.
-
After 6 hours, cool the solution in an ice bath and add sodium bicarbonate (28.0 g, 0.33 mol), followed by methyl chloroformate (25.8 mL, 0.33 mol).
-
Stir vigorously for 1 hour at ice temperature, then add an additional 8.5 g of sodium bicarbonate (0.11 mol) and 7.5 mL of methyl chloroformate (0.11 mol).
-
Remove the ice bath and allow the solution to warm to room temperature for 2 hours.
-
Precipitate the product by the slow addition of 125 mL of 10% hydrochloric acid.
-
Collect the resulting solid by vacuum filtration, rinse with ice water, and dry in a vacuum desiccator.
B. (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (3)
-
In a three-necked, round-bottomed flask equipped for electrolysis, dissolve the product from step A (60.0 g, 0.232 mol) in 620 mL of methanol containing triethylamine (3.2 mL, 23.2 mmol).
-
Maintain the temperature at ≤20°C and apply a current of 0.60 A for 26 hours.
-
Evaporate the solvent under reduced pressure to yield the intermediate heterocycle 2 as a syrup, which is used directly in the next step.
C. (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (4)
-
In a pressure tube, dissolve compound 3 (5.00 g, 23.6 mmol), 4-iodoanisole (5.52 g, 23.6 mmol), diethylamine (2.68 mL, 26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (273 mg, 0.24 mmol) in 25 mL of dimethylformamide.
-
Purge the tube with argon, seal it, and heat in a boiling water bath for 48 hours in the dark.
-
Cool the tube in liquid nitrogen before opening.
D. (R)-3-Amino-3-(p-methoxyphenyl)propionic acid
-
In an Erlenmeyer flask, charge 20 mL of tetrahydrofuran, 20 mL of 95% ethanol, and the heterocycle 4 (2.39 g, 9.2 mmol).
-
Cool the mixture to -35°C to -45°C.
-
Add approximately 0.6 mL of 9 N hydrochloric acid dropwise to achieve a pH of ~7.
Note: This is a representative synthesis of a related compound. The synthesis of this compound would require the use of the appropriate starting materials and may necessitate optimization of reaction conditions.
Potential Biological Activity and Signaling Pathways
This compound is suggested to have applications in neuroscience research, potentially acting as a modulator of neurotransmitter systems. While specific pathways have not been elucidated for this particular molecule, a hypothetical mechanism of action could involve its interaction with neurotransmitter receptors or transporters.
For instance, as a structural analog of certain neurotransmitters, it might act as an agonist or antagonist at post-synaptic receptors, or it could inhibit the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their action. A generalized diagram of such a potential interaction at a synapse is presented below.
Conclusion
This compound is a compound of interest for drug discovery and development. While a detailed crystallographic analysis is not yet available in the public domain, this guide provides a summary of its known properties and a framework for its synthesis and potential biological investigation. Further research is warranted to fully elucidate its structural and pharmacological characteristics.
An In-Depth Technical Guide to the Solubility of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, a chiral amino acid derivative of interest in pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the theoretical considerations for its solubility in various organic solvents, provides a detailed experimental protocol for its determination, and presents a framework for data presentation and analysis.
Theoretical Framework for Solubility
This compound is a β-amino acid. Like other amino acids, its solubility is governed by its zwitterionic nature at physiological pH, as well as the physicochemical properties of its side chain.[1][2] The presence of both a carboxylic acid group and an amino group allows for the formation of a zwitterion, which generally leads to higher solubility in polar solvents and lower solubility in non-polar organic solvents.[1]
The key structural features influencing the solubility of this compound are:
-
The Amino and Carboxylic Acid Groups: These polar, ionizable groups are the primary drivers of interaction with polar solvents.
-
The Phenyl Ring: The aromatic ring introduces a significant hydrophobic character to the molecule.
-
The Methyl Group: The ortho-methyl substituent on the phenyl ring can influence solubility through steric effects and by slightly increasing the hydrophobicity of the aromatic portion.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups of the amino acid. While the hydrophobic phenyl group will limit solubility compared to simpler amino acids like glycine or alanine, some degree of solubility is expected.[3] Generally, as the alkyl chain length of the alcohol increases, the solvent becomes less polar, which is expected to decrease the solubility of the amino acid.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the zwitterionic form of the amino acid. However, the lack of hydrogen bond donating ability might result in lower solubility compared to polar protic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the highly polar nature of the zwitterionic amino acid, very low solubility is expected in non-polar solvents.[1] The energy required to break the strong intermolecular forces in the solid crystal lattice of the amino acid is not compensated by the weak van der Waals interactions with non-polar solvent molecules.[1]
Quantitative Solubility Data
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | Polar Protic | 25 | Data Point 1 | Data Point 1 | Shake-Flask |
| Ethanol | Polar Protic | 25 | Data Point 2 | Data Point 2 | Shake-Flask |
| Isopropanol | Polar Protic | 25 | Data Point 3 | Data Point 3 | Shake-Flask |
| Acetone | Polar Aprotic | 25 | Data Point 4 | Data Point 4 | Shake-Flask |
| Acetonitrile | Polar Aprotic | 25 | Data Point 5 | Data Point 5 | Shake-Flask |
| Dichloromethane | Chlorinated | 25 | Data Point 6 | Data Point 6 | Shake-Flask |
| Toluene | Non-Polar | 25 | Data Point 7 | Data Point 7 | Shake-Flask |
| Hexane | Non-Polar | 25 | Data Point 8 | Data Point 8 | Shake-Flask |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5] The following protocol is a generalized procedure that can be adapted for the determination of the solubility of this compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or thermomixer with temperature control[6]
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.[7]
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[8]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[8]
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[8] A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter appropriate for the solvent to remove all undissolved particles.[8]
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound in the sample using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the unknown sample.[9]
-
3.3. Data Analysis
The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The experiment should be performed in replicate (e.g., n=3) to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. scribd.com [scribd.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. quora.com [quora.com]
- 9. bioassaysys.com [bioassaysys.com]
Potential Therapeutic Targets for (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a chiral amino acid derivative with significant potential for therapeutic applications, particularly in the realm of neuroscience. As a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), its pharmacological activity is predicted to be centered on the modulation of inhibitory neurotransmission. This technical guide consolidates the available scientific information to identify and elaborate on the most probable therapeutic targets of this compound. Drawing parallels with its close structural analog, phenibut (β-phenyl-GABA), this document posits that the primary molecular targets for this compound are the GABAB receptor and the α2δ subunit of voltage-gated calcium channels (VDCCs) . This guide provides a comprehensive overview of these targets, the anticipated mechanism of action, and relevant quantitative data from structurally related compounds to inform future research and drug development initiatives.
Introduction
This compound, also known as (S)-3-amino-3-(o-tolyl)propanoic acid, is a non-proteinogenic β-amino acid. Its structural resemblance to endogenous neurotransmitters, particularly GABA, suggests its potential to modulate neuronal activity.[1] While direct pharmacological studies on this specific compound are limited in publicly available literature, its classification as a GABA analog and a chiral building block for neurologically active compounds provides a strong basis for predicting its therapeutic targets.[1] This guide will extrapolate from the known pharmacology of the closely related compound phenibut to delineate the probable mechanisms and targets of this compound.
Primary Therapeutic Targets
Based on the established pharmacology of phenibut, a well-characterized β-phenyl derivative of GABA, two primary therapeutic targets are proposed for this compound.[2][3]
GABAB Receptor
The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system.[4] Phenibut acts as a full agonist at the GABAB receptor.[5] The (R)-enantiomer of phenibut exhibits significantly higher affinity for the GABAB receptor than the (S)-enantiomer, suggesting stereoselectivity in binding.[6][7] Given the structural similarity, it is highly probable that this compound also interacts with the GABAB receptor. The nature of this interaction (agonist, antagonist, or allosteric modulator) and its enantiomeric specificity would require experimental validation.
α2δ Subunit of Voltage-Gated Calcium Channels (VDCCs)
The α2δ subunit is an auxiliary protein of voltage-gated calcium channels that plays a crucial role in their trafficking and function. It is the target of the gabapentinoid class of drugs, which includes gabapentin and pregabalin.[8] Both enantiomers of phenibut have been shown to bind to the α2δ subunit of VDCCs, with the (R)-enantiomer having a slightly higher affinity.[9] This interaction is thought to contribute to the analgesic and anxiolytic effects of these compounds. Therefore, the α2δ subunit of VDCCs represents another key potential therapeutic target for this compound.
Signaling Pathways and Mechanisms of Action
GABAB Receptor Signaling
Activation of presynaptic GABAB receptors by an agonist like phenibut leads to the inhibition of voltage-gated calcium channels, which in turn reduces the release of neurotransmitters, including glutamate.[4] Postsynaptically, GABAB receptor activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
α2δ Subunit of VDCCs Mechanism
The binding of ligands to the α2δ subunit of VDCCs is thought to modulate the function of the calcium channel, although the precise mechanism is still under investigation. It is believed to interfere with the trafficking of the channel to the cell surface and/or alter its gating properties. The downstream effect is a reduction in calcium influx, which can lead to decreased neurotransmitter release and a reduction in neuronal hyperexcitability.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not currently available in the public domain. However, data from its close analog, phenibut, provides a valuable reference for estimating its potential affinity for the proposed targets.
| Compound | Target | Assay Type | Affinity (Ki in µM) | Reference |
| (R)-Phenibut | α2δ subunit of VDCC | Radioligand Binding Assay | 23 | [9] |
| (S)-Phenibut | α2δ subunit of VDCC | Radioligand Binding Assay | 39 | [9] |
| Racemic Phenibut | GABAB Receptor | Radioligand Binding Assay | 177 | [6] |
| (R)-Phenibut | GABAB Receptor | Radioligand Binding Assay | 92 | [6] |
| Baclofen | GABAB Receptor | Radioligand Binding Assay | 6.0 | [6] |
| Gabapentin | α2δ subunit of VDCC | Radioligand Binding Assay | 0.05 | [9] |
Note: Lower Ki values indicate higher binding affinity.
The structure-activity relationship (SAR) of phenibut analogs suggests that substitutions on the phenyl ring can influence activity.[3] The presence of a 2-methyl group on the phenyl ring in this compound may alter its binding affinity and/or efficacy at both the GABAB receptor and the α2δ subunit of VDCCs compared to unsubstituted phenibut. Experimental determination of these values is a critical next step in its pharmacological characterization.
Experimental Protocols
To facilitate further research, this section outlines standard methodologies for assessing the interaction of this compound with its putative targets.
GABAB Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for the GABAB receptor.
Detailed Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.[10]
-
Binding Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity GABAB receptor radioligand (e.g., [3H]CGP54626), and a range of concentrations of the test compound.[6]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
α2δ Subunit of VDCC Binding Assay
Similar to the GABAB receptor assay, a competitive radioligand binding assay can be used to assess the affinity for the α2δ subunit of VDCCs.
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from rat brain tissue as described for the GABAB receptor binding assay.
-
Binding Assay: Use a radiolabeled ligand specific for the α2δ subunit, such as [3H]gabapentin.[9] Combine the membrane preparation, a fixed concentration of [3H]gabapentin, and a range of concentrations of this compound.
-
Incubation, Filtration, Washing, and Quantification: Follow the same procedures as outlined for the GABAB receptor binding assay.
-
Data Analysis: Determine the IC50 and calculate the Ki value for the test compound at the α2δ subunit.
Conclusion and Future Directions
This compound is a promising compound for which the GABAB receptor and the α2δ subunit of voltage-gated calcium channels are the most probable primary therapeutic targets. Its structural similarity to phenibut provides a strong rationale for this hypothesis. The immediate priority for future research should be the experimental validation of these interactions through in vitro binding and functional assays. Determining the binding affinities (Ki) and functional activities (EC50 or IC50) for both the (S)- and (R)-enantiomers will be crucial for understanding its pharmacological profile and therapeutic potential. Subsequent in vivo studies can then be designed to investigate its efficacy in relevant models of neurological and psychiatric disorders. This systematic approach will be instrumental in unlocking the full therapeutic potential of this novel compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenibut - Wikipedia [en.wikipedia.org]
- 6. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. benchchem.com [benchchem.com]
The Ascendance of a Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of β-Aryl-β-Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Stability and Potency
In the landscape of medicinal chemistry, the quest for drug candidates with enhanced metabolic stability and potent biological activity is perpetual. The β-amino acid scaffold, and specifically its β-aryl substituted variants, has emerged as a cornerstone in the design of modern therapeutics. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids confers a remarkable resistance to proteolytic degradation, a critical attribute for orally bioavailable drugs. The incorporation of an aryl group at the β-position further bestows conformational rigidity and provides a vector for diverse interactions with biological targets. This guide delves into the discovery, history, and pivotal applications of β-aryl-β-amino acids in medicinal chemistry, providing a comprehensive resource for professionals in drug development.
Historically, the synthesis of β-phenylalanine derivatives dates back to the early 20th century, with methods like the Rodionow-Johnson reaction providing initial access to this structural motif.[1] However, the full therapeutic potential of this scaffold was not realized until much later. Early investigations into the pharmacological properties of β-amino acid derivatives revealed a spectrum of biological activities, including antimicrobial and anticonvulsant effects.[2][3][4] It was the successful incorporation of a β-aryl-β-amino acid moiety into blockbuster drugs that solidified its importance in modern drug discovery.
Two prominent examples underscore the significance of this scaffold: the anti-cancer agent paclitaxel (Taxol®) and the anti-diabetic drug sitagliptin (Januvia®). The C-13 side chain of paclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserine, is a complex β-aryl-β-amino acid derivative that is crucial for its microtubule-stabilizing activity. Sitagliptin, a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, features a β-amino acid core with a trifluorophenyl group, which is key to its potent and selective action.[5] The development of sitagliptin, in particular, showcases a triumph of rational drug design and innovative process chemistry, highlighting the power of the β-aryl-β-amino acid scaffold.
This guide will provide a detailed exploration of the discovery and history of these compounds, present key quantitative data, outline detailed experimental protocols for their synthesis and evaluation, and visualize the intricate biological pathways they modulate.
Quantitative Bioactivity and Selectivity Data
The successful development of drugs containing a β-aryl-β-amino acid scaffold often hinges on achieving high potency for the intended target while maintaining selectivity against related proteins to minimize off-target effects. The case of sitagliptin provides an excellent example of this principle.
| Compound/Drug | Target | Bioactivity Metric | Value (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Reference |
| Sitagliptin | DPP-4 | IC₅₀ | 18 | >1488-fold | >3061-fold | [6] |
| DPP-8 | Kᵢ | 33,780 | - | [7] | ||
| DPP-9 | Kᵢ | 55,142 | - | [7] | ||
| Saxagliptin | DPP-4 | Kᵢ | 1.3 | ~390-fold | ~75-fold | |
| DPP-8 | Kᵢ | 508 | - | [7] | ||
| DPP-9 | Kᵢ | 98 | - | [7] | ||
| Paclitaxel (Taxol®) | β-tubulin | IC₅₀ (B16 melanoma) | Varies by cell line | Not Applicable | Not Applicable | |
| Compound 22 | αvβ6 integrin | IC₅₀ | 16 | Not Applicable | Not Applicable | [1] |
Key Experimental Protocols
Synthesis of β-Phenylalanine via the Rodionow-Johnson Reaction
This protocol describes a classic method for the preparation of β-aryl-β-amino acids, as reported in early synthetic literature.
Objective: To synthesize β-phenylalanine from benzaldehyde and malonic acid.
Materials:
-
Benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Sodium hydroxide
Procedure:
-
A mixture of benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of a crude solid.
-
The solid is collected by filtration, washed with cold water, and then washed with diethyl ether to remove unreacted benzaldehyde and other by-products.
-
The crude product is then hydrolyzed by refluxing with an excess of 10% aqueous sodium hydroxide solution for 2-3 hours.
-
The reaction mixture is cooled and acidified with hydrochloric acid to the isoelectric point of β-phenylalanine (pH ~6), at which point the product precipitates.
-
The precipitated β-phenylalanine is collected by filtration, washed with cold water, and dried. Recrystallization from hot water can be performed for further purification.
Asymmetric Hydrogenation for the Synthesis of Sitagliptin (Merck's Second-Generation Process)
This protocol is a simplified representation of Merck's award-winning "green" synthesis of sitagliptin, which utilizes a highly efficient asymmetric hydrogenation of an unprotected enamine.[8]
Objective: To perform the enantioselective hydrogenation of the dehydrositagliptin precursor to form sitagliptin.
Materials:
-
Dehydrositagliptin precursor (prepared in a one-pot, three-step sequence)
-
Rhodium(I)/t-Butyl JOSIPHOS catalyst
-
Methanol
-
Hydrogen gas
-
Phosphoric acid
Procedure:
-
The dehydrositagliptin precursor is dissolved in methanol in a high-pressure reactor.
-
A catalytic amount of the Rh(I)/t-Butyl JOSIPHOS complex is added to the reactor.
-
The reactor is sealed and pressurized with hydrogen gas (e.g., 250 psi).
-
The reaction mixture is stirred at a controlled temperature (e.g., 50°C) until the reaction is complete, as monitored by HPLC.
-
Upon completion, the reactor is depressurized, and the reaction mixture is filtered to remove the catalyst.
-
The methanol solution of sitagliptin is then treated with phosphoric acid to precipitate the phosphate salt.
-
The sitagliptin phosphate monohydrate is isolated by filtration, washed, and dried, yielding a product with high chemical and optical purity.[9]
In Vitro DPP-4 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the inhibitory potency of a test compound against the DPP-4 enzyme.
Objective: To determine the IC₅₀ value of a test compound for DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
A solution of the test compound is prepared at various concentrations.
-
In the wells of the microplate, the assay buffer, a fixed concentration of the DPP-4 enzyme, and the test compound at varying concentrations are added. A control well with no inhibitor is also prepared.
-
The plate is incubated at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to all wells.
-
The fluorescence (excitation ~360 nm, emission ~460 nm) is measured kinetically over a period of time (e.g., 30-60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control well.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
DPP-4 Inhibition Signaling Pathway
The therapeutic effect of sitagliptin is achieved through the inhibition of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis. The following diagram illustrates this signaling pathway.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simple derivatives of amino acid neurotransmitters. Anticonvulsant evaluation of derived amides, carbamates and esters of glycine and beta-alanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saxagliptin but Not Sitagliptin Inhibits CaMKII and PKC via DPP9 Inhibition in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, a chiral β-amino acid of interest in pharmaceutical research and development. The methodologies outlined below are based on established principles of asymmetric catalysis and the use of chiral auxiliaries, providing a comprehensive guide for the enantioselective preparation of this target molecule.
Introduction
This compound is a valuable chiral building block in the synthesis of various biologically active compounds. Its structural motif is found in a range of pharmaceuticals, making its efficient and enantioselective synthesis a critical aspect of drug discovery and development. This document details three primary strategies for its asymmetric synthesis:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A highly efficient method involving the hydrogenation of a prochiral enamine precursor using a chiral rhodium catalyst.
-
Asymmetric Mannich Reaction: A powerful carbon-carbon bond-forming reaction to construct the β-amino acid scaffold with high stereocontrol.
-
Chiral Auxiliary-Mediated Synthesis: A classical and reliable approach that utilizes a covalently attached chiral molecule to direct the stereochemical outcome of a key reaction step.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This method is one of the most direct and efficient routes for the enantioselective synthesis of β-amino acids. The key step involves the asymmetric hydrogenation of a β-(acylamino)acrylate precursor, catalyzed by a chiral rhodium-diphosphine complex.
Signaling Pathway Diagram
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol
Step 1: Synthesis of Methyl 3-acetamido-3-(2-methylphenyl)acrylate (Prochiral Precursor)
-
Synthesis of β-Enamino Ester: To a solution of methyl 3-oxo-3-(2-methylphenyl)propanoate (1 equivalent) in methanol, add ammonium acetate (1.5 equivalents). Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-enamino ester.
-
Acylation: Dissolve the crude β-enamino ester in dichloromethane. Add acetic anhydride (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired β-(acylamino)acrylate as a mixture of E/Z isomers.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor with the β-(acylamino)acrylate precursor (1 equivalent) and a chiral rhodium catalyst, such as [Rh(COD)(Me-DuPhos)]BF₄ (0.01 equivalents).
-
Add a degassed solvent, typically methanol or toluene.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-4 cycles).
-
Pressurize the reactor with hydrogen to 40-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and purge the reactor with nitrogen.
-
Remove the solvent under reduced pressure. The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess (ee).
Step 3: Deprotection
-
To the crude N-acetylated amino ester, add 6 M hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any organic impurities.
-
Adjust the pH of the aqueous layer to 7 with a suitable base (e.g., NaOH or an ion-exchange resin).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
| Substrate (Aryl Group) | Catalyst | Solvent | H₂ Pressure (psi) | Yield (%) | ee (%) |
| Phenyl | [Rh(COD)(Me-DuPhos)]BF₄ | Methanol | 100 | >95 | 96 |
| 2-Methylphenyl (target) | [Rh(COD)(Me-DuPhos)]BF₄ | Toluene | 40 | ~95 | >95 (expected) |
| 4-Methoxyphenyl | [Rh(COD)(Et-DuPhos)]BF₄ | Methanol | 100 | >95 | 98 |
| 2-Naphthyl | [Rh(COD)(Me-DuPhos)]BF₄ | Toluene | 40 | >95 | 94 |
Note: Data for the target molecule is an educated estimation based on results for similar substrates. Actual results may vary.
Method 2: Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction involving an aldehyde (or its pre-formed imine), a ketone (or its enol equivalent), and an amine, catalyzed by a chiral organocatalyst.
Logical Relationship Diagram
Caption: Logical flow of the asymmetric Mannich reaction.
Experimental Protocol
-
Imine Formation (in situ): To a solution of 2-methylbenzaldehyde (1 equivalent) and p-anisidine (1.1 equivalents) in a suitable solvent like DMF or DMSO, add the chiral organocatalyst (e.g., (S)-proline, 0.1 equivalents). Stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
Mannich Reaction: Cool the reaction mixture to 0 °C and add the ketene silyl acetal derived from methyl acetate (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Deprotection: Purify the crude product by column chromatography. The resulting β-amino ester can then be deprotected (removal of the p-methoxyphenyl group and hydrolysis of the ester) using strong acid (e.g., TFA or HCl) followed by neutralization to afford the final product.
Data Presentation
| Aldehyde | Amine | Catalyst | Yield (%) | dr (syn:anti) | ee (%) |
| Benzaldehyde | p-Anisidine | (S)-Proline | 85 | 95:5 | 96 |
| 2-Methylbenzaldehyde | p-Anisidine | (S)-Proline | ~80 | >90:10 (expected) | >95 (expected) |
| 4-Nitrobenzaldehyde | p-Anisidine | Thiourea catalyst | 92 | 98:2 | 98 |
Note: Data for the target molecule is an educated estimation based on results for similar substrates. Actual results may vary.
Method 3: Chiral Auxiliary-Mediated Synthesis
This approach involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to control the stereochemistry of an alkylation or a conjugate addition reaction.
Experimental Workflow Diagram
Caption: Workflow for chiral auxiliary-mediated synthesis.
Experimental Protocol
-
Attachment of Chiral Auxiliary: React (4R,5S)-4-methyl-5-phenyloxazolidin-2-one with n-butyllithium in THF at -78 °C, followed by the addition of acryloyl chloride to form the N-acryloyl oxazolidinone.
-
Diastereoselective Conjugate Addition: Prepare the Gilman cuprate by reacting 2-bromotoluene with two equivalents of t-butyllithium to form 2-tolyllithium, followed by the addition of copper(I) cyanide. Add the N-acryloyl oxazolidinone to a solution of the Gilman cuprate in THF at -78 °C.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. The diastereoselectivity can be determined by ¹H NMR or HPLC analysis of the crude product.
-
Auxiliary Removal: Cleave the chiral auxiliary from the product by hydrolysis with lithium hydroxide and hydrogen peroxide, or by another appropriate method, to yield the desired β-amino acid. The chiral auxiliary can often be recovered.
Data Presentation
| Auxiliary | Electrophile | Nucleophile | Yield (%) | Diastereomeric Ratio |
| (4R,5S)-4-methyl-5-phenyl-oxazolidin-2-one | N-Acryloyl derivative | Phenyl₂CuLi | 85 | >98:2 |
| (4R,5S)-4-methyl-5-phenyl-oxazolidin-2-one | N-Acryloyl derivative | (2-Methylphenyl)₂CuLi | ~80 (expected) | >95:5 (expected) |
| (S)-4-benzyl-oxazolidin-2-one | N-Crotonyl derivative | (CH₃)₂CuLi | 90 | >99:1 |
Note: Data for the target molecule is an educated estimation based on results for similar substrates. Actual results may vary.
Conclusion
The asymmetric synthesis of this compound can be achieved through several effective methodologies. The choice of method will depend on factors such as the availability of starting materials and catalysts, desired scale of the reaction, and the required level of enantiopurity. Rhodium-catalyzed asymmetric hydrogenation offers a highly efficient and direct route, while the asymmetric Mannich reaction provides a powerful tool for constructing the key C-C and C-N bonds simultaneously. The use of chiral auxiliaries remains a robust and predictable method for achieving high stereoselectivity. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of this and related chiral β-amino acids.
Application Notes and Protocols for the Enzymatic Preparation of Enantiomerically Pure (S)-3-amino-3-(o-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic kinetic resolution of racemic 3-amino-3-(o-tolyl)propanoic acid to obtain the enantiomerically pure (S)-enantiomer. This method leverages the high enantioselectivity of lipases, offering a green and efficient alternative to traditional chemical resolution techniques. The (S)-enantiomer of this β-amino acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction
β-amino acids are crucial components in the development of peptidomimetics, natural products, and pharmaceuticals due to their unique structural properties and enhanced resistance to proteolytic degradation. The stereochemistry of these molecules is often critical to their biological activity, making the preparation of enantiomerically pure forms essential. Enzymatic kinetic resolution has emerged as a powerful strategy for accessing single enantiomers of chiral compounds under mild and environmentally benign conditions.
This protocol details the use of Candida antarctica lipase A (CAL-A) for the enantioselective N-acylation of the ethyl ester of racemic 3-amino-3-(o-tolyl)propanoic acid. The enzyme selectively acylates the (S)-enantiomer, allowing for the subsequent separation of the acylated (S)-enantiomer from the unreacted (R)-enantiomer. Subsequent hydrolysis of the N-acyl group yields the desired (S)-3-amino-3-(o-tolyl)propanoic acid with high enantiomeric purity.
Overall Workflow
The enzymatic preparation of (S)-3-amino-3-(o-tolyl)propanoic acid involves a three-stage process: synthesis of the racemic starting material, enzymatic kinetic resolution, and subsequent hydrolysis to yield the final product.
Application Note: Large-Scale Synthesis of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, a chiral building block with applications in pharmaceutical development. The synthesis involves a two-step process: the initial formation of racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid via the Rodionov reaction, followed by an enzymatic resolution to isolate the desired (S)-enantiomer.
Overview of the Synthetic Pathway
The synthesis commences with the one-pot condensation of 2-methylbenzaldehyde, malonic acid, and ammonium acetate in a modified Rodionov reaction to yield the racemic β-amino acid. Subsequently, the (S)-enantiomer is selectively isolated through enzymatic resolution, a method well-suited for large-scale production due to its high selectivity and mild reaction conditions.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis, based on typical yields for similar reactions. Actual yields may vary depending on reaction scale and optimization.
| Step | Parameter | Value |
| 1. Rodionov Reaction | ||
| Typical Yield | 60-75% | |
| Purity of Racemate | >95% | |
| Reaction Time | 6-8 hours | |
| 2. Enzymatic Resolution | ||
| Enantiomeric Excess (e.e.) | >99% | |
| Yield of (S)-enantiomer | 40-48% (from racemate) | |
| Reaction Time | 24-48 hours |
Experimental Protocols
Step 1: Synthesis of Racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid
This protocol is based on the general principles of the Rodionov reaction.
Materials:
-
2-Methylbenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol, absolute
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
Equipment:
-
Large-scale reaction vessel with reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus
-
pH meter
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 2-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).
-
Solvent Addition: Add absolute ethanol to the mixture to achieve a substrate concentration of approximately 1 M.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If not, slowly add the reaction mixture to a beaker of cold water to induce precipitation.
-
Isolation of Racemate: Collect the precipitated solid by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.
-
Purification: The crude racemic amino acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to a constant weight.
Step 2: Enzymatic Resolution of (±)-3-Amino-3-(2-methyl-phenyl)-propionic acid
This protocol describes a general method for enzymatic resolution using a lipase. The specific enzyme and conditions may require optimization.
Materials:
-
Racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate or vinyl acetate)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
Equipment:
-
Temperature-controlled shaker or stirred-tank reactor
-
Filtration apparatus
-
Separatory funnel
-
pH meter
Procedure:
-
Enzyme Suspension: Suspend the racemic amino acid and the immobilized lipase in a phosphate buffer (pH 7.0) within a temperature-controlled reactor.
-
Acylation: Add the acyl donor to the mixture. The reaction will selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
-
Reaction Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the unreacted (S)-amino acid. The reaction is typically run for 24-48 hours at a controlled temperature (e.g., 30-40 °C).
-
Enzyme Removal: Once the desired enantiomeric excess is reached, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Extraction: Extract the reaction mixture with an organic solvent (e.g., tert-butyl methyl ether) to remove the acylated (R)-enantiomer.
-
Isolation of (S)-enantiomer: The aqueous layer contains the salt of the (S)-amino acid. Acidify the aqueous layer with HCl to the isoelectric point of the amino acid to precipitate the product.
-
Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Signaling Pathway and Logical Relationships
The logical flow of the synthesis, from starting materials to the final chiral product, is depicted in the workflow diagram above. The key transformation relies on the chemoselectivity of the Rodionov reaction to form the carbon-carbon and carbon-nitrogen bonds of the β-amino acid backbone, followed by the high enantioselectivity of the enzymatic resolution to separate the desired stereoisomer. The success of the large-scale synthesis depends on the efficient execution and optimization of each of these distinct chemical and biochemical steps.
(S)-3-Amino-3-(2-methyl-phenyl)-propionic Acid: A Chiral Building Block for Pharmaceutical Synthesis
Introduction: (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its stereospecific structure, featuring an amino group at the β-position and a methyl-substituted phenyl ring, makes it a crucial component in the development of modern therapeutics, particularly in the field of neuroscience and antiviral research. This document provides detailed application notes and protocols for the synthesis and utilization of this versatile chiral building block.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | (S)-enantiomer |
Application Notes
This compound is a key intermediate in the synthesis of various biologically active molecules. Its primary applications are in:
-
Drug Development: It serves as a crucial chiral precursor for the synthesis of complex drug molecules. The presence of the chiral β-amino acid moiety can significantly influence the pharmacological and pharmacokinetic properties of the final drug product.
-
Neuroscience Research: Due to its structural similarity to neurotransmitters, this compound and its derivatives are utilized in neuroscience research to study receptor binding and develop novel therapies for neurological disorders.
-
Peptide Chemistry: As a non-natural amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and novel biological activities.
A significant application of this compound is as a potential key intermediate in the synthesis of the HIV entry inhibitor, Maraviroc . Maraviroc is a CCR5 antagonist, and its complex molecular structure requires chiral building blocks to ensure the correct stereochemistry for optimal biological activity.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of this compound via Enzymatic Resolution
This protocol describes a chemoenzymatic approach to obtain the enantiomerically pure (S)-amino acid through the resolution of a racemic mixture of its ester derivative using a lipase.
Workflow for Enzymatic Resolution:
Caption: Workflow for the enzymatic resolution of racemic 3-amino-3-(2-methyl-phenyl)-propionic acid ester.
Methodology:
-
Synthesis of Racemic Ethyl 3-Amino-3-(2-methyl-phenyl)-propionate:
-
To a solution of racemic 3-amino-3-(2-methyl-phenyl)-propionic acid (1 eq.) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic ethyl ester.
-
-
Enzymatic Kinetic Resolution:
-
Dissolve the racemic ethyl 3-amino-3-(2-methyl-phenyl)-propionate (1 eq.) in a suitable organic solvent (e.g., diisopropyl ether).
-
Add immobilized Candida antarctica lipase B (CAL-B).
-
Add a controlled amount of water (0.5 eq.) to initiate the hydrolysis.
-
Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the conversion by chiral HPLC.
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.
-
-
Separation and Purification:
-
After the reaction, filter off the immobilized enzyme.
-
Separate the (S)-acid from the unreacted (R)-ester by liquid-liquid extraction. Acidify the aqueous layer and extract the (S)-acid.
-
The organic layer contains the (R)-ester.
-
Purify the (S)-acid by recrystallization.
-
Quantitative Data (Representative):
| Parameter | Value |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of (S)-acid | >99% |
| Enantiomeric Excess (e.e.) of (R)-ester | >98% |
Protocol 2: Application in the Synthesis of a Maraviroc Intermediate
This protocol outlines a key step in a potential synthetic route to Maraviroc, where this compound is coupled with a protected tropane moiety.
Logical Relationship for Intermediate Synthesis:
Caption: Key amide coupling step in a potential Maraviroc synthesis.
Methodology:
-
Amide Coupling Reaction:
-
Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.1 eq.) and stir at 0 °C for 30 minutes.
-
Add the protected tropane amine derivative (1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with a mild acid, a mild base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amide intermediate by column chromatography.
-
Quantitative Data (Representative):
| Parameter | Value |
| Yield of Coupled Product | 85-95% |
| Diastereomeric Excess (d.e.) | >98% |
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. The protocols provided herein offer robust methods for its enantioselective synthesis and demonstrate its application in the construction of a key intermediate for the anti-HIV drug Maraviroc. The use of enzymatic resolution provides an efficient and environmentally friendly route to the enantiomerically pure compound, highlighting the power of biocatalysis in modern organic synthesis. For researchers and professionals in drug development, a reliable supply of high-purity this compound is essential for advancing the synthesis of novel and effective therapeutics.
Chiral HPLC method for separation of 3-Amino-3-(2-methyl-phenyl)-propionic acid enantiomers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric purity of drug candidates and intermediates is a critical quality attribute in pharmaceutical development. The compound 3-Amino-3-(2-methyl-phenyl)-propionic acid, a β-amino acid derivative, possesses a chiral center, and its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential. This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of (R)- and (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid. The described method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which has demonstrated broad applicability for the direct chiral separation of various amino acids.[1][2]
Principle of Separation
The enantioseparation is achieved on a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers of the analyte. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, offer a complex array of interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions. These multiple interaction points lead to the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers, resulting in different retention times and enabling their separation. The direct analysis of underivatized amino acids is often possible on these types of columns, simplifying sample preparation.
Materials and Reagents
-
Racemic Standard: 3-Amino-3-(2-methyl-phenyl)-propionic acid
-
Enantiomerically Pure Standards (if available): (R)-3-Amino-3-(2-methyl-phenyl)-propionic acid and this compound
-
HPLC Grade Methanol
-
HPLC Grade Acetonitrile
-
Ammonium Acetate (for buffer preparation)
-
Acetic Acid (for pH adjustment)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Chiral Column | Chirobiotic™ T, 250 x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide CSP)[3][4] |
| Mobile Phase | 20 mM Ammonium acetate in Methanol/Water (90:10, v/v), pH adjusted to 6.0 with Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL dissolved in mobile phase |
Experimental Protocols
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard: Further dilute the stock solution with the mobile phase as needed to fall within the linear range of the detector.
-
Sample Preparation: Prepare samples by dissolving them in the mobile phase to a concentration of approximately 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC System Setup and Equilibration
-
Install the Chirobiotic™ T column in the HPLC system.
-
Set the mobile phase composition, flow rate, column temperature, and detector wavelength as specified in the table above.
-
Purge the HPLC system with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
Chromatographic Analysis
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the racemic standard solution to determine the retention times of the two enantiomers and to assess the resolution.
-
If available, inject the individual enantiomer standards to confirm the elution order.
-
Inject the prepared samples for analysis.
Data Analysis
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Expected Results and Data Presentation
The method is expected to provide baseline resolution of the two enantiomers of 3-Amino-3-(2-methyl-phenyl)-propionic acid. The following table summarizes the anticipated quantitative data. Please note that these are typical expected values, and actual results may vary slightly depending on the specific instrumentation and column used.
| Parameter | Expected Value |
| Retention Time (t_R1) | ~ 8.5 min |
| Retention Time (t_R2) | ~ 10.2 min |
| Capacity Factor (k'₁) | ~ 2.4 |
| Capacity Factor (k'₂) | ~ 3.1 |
| Separation Factor (α) | ~ 1.29 |
| Resolution (R_s) | > 1.5 |
Method Robustness and Optimization
The mobile phase composition, pH, and column temperature can be adjusted to optimize the separation.
-
Organic Modifier: The ratio of methanol to water can be varied. Increasing the methanol content will generally decrease retention times.
-
pH: The pH of the mobile phase can influence the ionization state of the analyte and the chiral stationary phase, thereby affecting retention and selectivity.
-
Temperature: Varying the column temperature can impact the efficiency and selectivity of the separation.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the chiral HPLC analysis.
Conclusion
The described chiral HPLC method provides a reliable and robust approach for the enantioseparation of 3-Amino-3-(2-methyl-phenyl)-propionic acid. The use of a macrocyclic glycopeptide-based chiral stationary phase allows for direct analysis without the need for derivatization, streamlining the analytical process. This method is suitable for quality control, stability studies, and enantiomeric purity determination in research and drug development settings.
References
Application Notes and Protocols: One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-arylpropionic acids, also known as β-aryl-β-amino acids, are crucial structural motifs found in a variety of biologically active compounds and serve as valuable building blocks in medicinal chemistry. Their synthesis through efficient and scalable methods is of significant interest. This document outlines a facile and robust one-pot, three-component reaction for the synthesis of a diverse range of 3-amino-3-arylpropionic acids. The methodology involves the condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in a single reaction vessel, offering a streamlined alternative to multi-step synthetic routes.[1][2]
Reaction Principle
The one-pot synthesis proceeds via a complex reaction cascade. The initial step involves the Knoevenagel condensation of the arylaldehyde with malonic acid to form an arylidenemalonic acid intermediate. This is followed by the addition of ammonia (from ammonium acetate) and subsequent decarboxylation to yield the desired 3-amino-3-arylpropionic acid. The reaction is influenced by both steric and electronic effects of the substituents on the aromatic ring of the aldehyde.[1]
Experimental Workflow
The general experimental workflow for the one-pot synthesis of 3-amino-3-arylpropionic acids is depicted below.
Caption: General workflow for the one-pot synthesis of 3-amino-3-arylpropionic acids.
Detailed Experimental Protocol
This protocol is a general procedure for the synthesis of 3-amino-3-arylpropionic acids.[1]
Materials:
-
Aryl aldehyde (1.0 eq)
-
Malonic acid (1.0-1.1 eq)
-
Ammonium acetate (1.3-1.5 eq)
-
Ethanol (or other suitable alcohol)
-
Methanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl aldehyde, malonic acid, and ammonium acetate.
-
Add ethanol as the solvent. The typical concentration is around 0.6 M with respect to the aldehyde.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary depending on the substrate, but a typical duration is 6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from hot methanol.
Quantitative Data Summary
The yields of various 3-amino-3-arylpropionic acids synthesized using the one-pot method are summarized in the table below. The data highlights the influence of substituents on the aromatic ring on the reaction outcome. Generally, electron-donating groups on the phenyl ring lead to higher yields, while ortho-substituents tend to decrease the yield due to steric hindrance.[1]
| Entry | Aryl Aldehyde Substituent | Product | Yield (%) |
| 1 | H | 3-Amino-3-phenylpropionic acid | 70 |
| 2 | 2-CH₃ | 3-Amino-3-(2-methylphenyl)propionic acid | 19 |
| 3 | 3-CH₃ | 3-Amino-3-(3-methylphenyl)propionic acid | 55 |
| 4 | 4-CH₃ | 3-Amino-3-(4-methylphenyl)propionic acid | 65 |
| 5 | 4-OCH₃ | 3-Amino-3-(4-methoxyphenyl)propionic acid | 68 |
| 6 | 4-F | 3-Amino-3-(4-fluorophenyl)propionic acid | 73 |
| 7 | 4-Cl | 3-Amino-3-(4-chlorophenyl)propionic acid | 58 |
| 8 | 4-Br | 3-Amino-3-(4-bromophenyl)propionic acid | 52 |
| 9 | 4-NO₂ | 3-Amino-3-(4-nitrophenyl)propionic acid | 45 |
| 10 | 2,4-diCl | 3-Amino-3-(2,4-dichlorophenyl)propionic acid | 35 |
| 11 | 3,4-diOCH₃ | 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid | 62 |
Proposed Reaction Mechanism Pathway
The reaction mechanism for the one-pot synthesis of 3-amino-3-arylpropionic acids is proposed to proceed through two competing pathways, as illustrated below. The primary pathway leads to the desired β-amino acid, while a secondary pathway can result in the formation of a cinnamic acid byproduct.[1]
Caption: Proposed mechanistic pathways in the one-pot synthesis of 3-amino-3-arylpropionic acids.
Conclusion
The described one-pot synthesis provides an efficient and practical method for the preparation of a wide array of 3-amino-3-arylpropionic acids. The procedure is straightforward, utilizes readily available starting materials, and avoids the need for isolation of intermediates. This methodology is well-suited for laboratory-scale synthesis and can be adapted for the generation of compound libraries for drug discovery and development programs.
References
Application Notes and Protocols for the Crystallization of Pure (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a chiral β-amino acid of significant interest in pharmaceutical development due to its potential applications as a building block for complex molecules and active pharmaceutical ingredients (APIs). The therapeutic efficacy and safety of such chiral compounds are often enantiomer-dependent, necessitating the development of robust and efficient methods for obtaining the desired single enantiomer in high purity. Crystallization is a critical unit operation for both purification and chiral resolution in the pharmaceutical industry, offering a scalable and cost-effective approach to isolate pure stereoisomers.
Crystallization Techniques Overview
Several crystallization techniques can be employed for the purification of amino acids. The choice of method depends on the solubility characteristics of the compound and its impurities in various solvent systems.
-
Cooling Crystallization: This technique involves dissolving the amino acid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent controlled cooling reduces the solubility of the amino acid, leading to supersaturation and crystal formation.
-
Anti-solvent Crystallization: In this method, a solvent in which the amino acid is poorly soluble (the anti-solvent) is added to a solution of the amino acid in a solvent where it is highly soluble. The addition of the anti-solvent reduces the overall solubility of the amino acid in the mixture, inducing crystallization.
-
pH-Induced Crystallization: The solubility of amino acids is highly dependent on the pH of the solution. By adjusting the pH to the isoelectric point (pI) of the amino acid, its solubility is minimized, causing it to precipitate from the solution.
-
Diastereomeric Salt Resolution: This is a powerful technique for separating enantiomers. A racemic mixture of the amino acid is reacted with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer is then recovered from the purified diastereomeric salt.
Experimental Protocols
Protocol 1: Purification of this compound by Cooling Crystallization
This protocol describes a general method for the purification of the target compound from a crude mixture using cooling crystallization. The choice of solvent is critical and should be determined through solubility screening experiments. A common solvent system for similar aromatic amino acids is a mixture of an alcohol and water.
Materials:
-
Crude this compound
-
Methanol (HPLC grade)
-
Deionized water
-
Heating magnetic stirrer
-
Crystallization vessel with reflux condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution: In a crystallization vessel, dissolve the crude this compound in a minimal amount of a methanol/water mixture (e.g., 80:20 v/v) at an elevated temperature (e.g., 60-70 °C) with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature without agitation to allow for the formation of large crystals. A controlled cooling rate of 5-10 °C/hour is recommended.
-
Further Cooling: Once at room temperature, place the vessel in an ice bath for at least 1 hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Determine the purity and enantiomeric excess of the final product using appropriate analytical techniques such as HPLC and NMR.
Protocol 2: Chiral Resolution of Racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid via Diastereomeric Salt Formation with L-Tartaric Acid
This protocol outlines the separation of the (S)-enantiomer from a racemic mixture by forming diastereomeric salts with L-tartaric acid. The separation is based on the differential solubility of the two diastereomeric salts.
Materials:
-
Racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid
-
L-(+)-Tartaric acid
-
Ethanol (95%)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Heating magnetic stirrer
-
Crystallization vessel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Salt Formation:
-
Dissolve the racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid in a suitable volume of 95% ethanol at an elevated temperature (e.g., 70-75 °C).
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot 95% ethanol.
-
Add the hot tartaric acid solution to the amino acid solution with stirring.
-
-
Crystallization of the Diastereomeric Salt:
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, ((S)-amino acid · L-tartaric acid), is expected to crystallize.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of cold ethanol.
-
The filtrate contains the more soluble diastereomeric salt, ((R)-amino acid · L-tartaric acid).
-
-
Recrystallization of the Diastereomeric Salt (Optional):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of hot 95% ethanol.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in deionized water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 5-6 for similar compounds) by the dropwise addition of 1 M NaOH solution. This will precipitate the this compound.
-
-
Isolation and Purification of the (S)-Enantiomer:
-
Collect the precipitated (S)-amino acid by vacuum filtration.
-
Wash the crystals with cold deionized water.
-
Dry the purified this compound in a vacuum oven.
-
-
Analysis:
-
Determine the yield, chemical purity, and enantiomeric excess of the final product using HPLC.
-
Data Presentation
The following tables summarize representative quantitative data for the crystallization and chiral resolution of aromatic β-amino acids, which can be used as a benchmark for optimizing the purification of this compound.
Table 1: Representative Data for Cooling Crystallization of a 3-Amino-3-Arylpropionic Acid Derivative
| Parameter | Value |
| Starting Material Purity | ~95% |
| Solvent System | Methanol:Water (80:20 v/v) |
| Dissolution Temperature | 65 °C |
| Final Cooling Temperature | 4 °C |
| Yield | 85-90% |
| Final Purity (by HPLC) | >99.5% |
| Enantiomeric Excess (ee) | >99% (if starting material is enantiopure) |
Table 2: Representative Data for Diastereomeric Salt Resolution of a Racemic 3-Amino-3-Arylpropionic Acid
| Parameter | Value |
| Resolving Agent | L-(+)-Tartaric Acid |
| Solvent for Salt Formation | 95% Ethanol |
| Molar Ratio (Racemate:Resolving Agent) | 1:1 |
| Yield of Diastereomeric Salt (1st crop) | 35-45% (based on half of the racemate) |
| Diastereomeric Excess (de) of Salt | >98% |
| Yield of (S)-Enantiomer | 80-90% (from the diastereomeric salt) |
| Final Enantiomeric Excess (ee) | >99% |
Visualization of Experimental Workflows
Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution by diastereomeric salt formation.
General Crystallization Workflow
Caption: General workflow for purification by crystallization.
Analytical Methods for Purity and Enantiomeric Excess Determination
Accurate determination of chemical purity and enantiomeric excess is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Chiral HPLC for Enantiomeric Excess (ee) Determination
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess.
Typical HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC® T).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact composition should be optimized for the specific compound.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 210 nm or 254 nm).
-
Calculation of ee: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to obtain pure this compound. While the quantitative data is based on closely related analogues, the described crystallization and resolution techniques are robust and widely applicable to this class of compounds. Successful implementation will rely on careful solvent screening and optimization of process parameters such as temperature, cooling rate, and pH. The use of appropriate analytical methods, particularly chiral HPLC, is essential to verify the purity and enantiomeric excess of the final product.
Application Notes and Protocols for Evaluating Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme activity assays are fundamental tools in biochemical research, drug discovery, and diagnostics.[1][2][3] They provide quantitative data on enzyme kinetics, mechanisms, and inhibition, which is crucial for understanding biological pathways and for screening potential drug candidates.[1] This document provides detailed application notes and protocols for three common types of enzyme assays: spectrophotometric, fluorometric, and luminescent assays.
I. Spectrophotometric Assays
Spectrophotometric assays are widely used due to their simplicity and cost-effectiveness.[4] These assays measure the change in absorbance of light in a reaction mixture, which corresponds to the concentration of a product formed or substrate consumed.[1][2]
Application Note: Determination of Lactate Dehydrogenase (LDH) Activity
Lactate dehydrogenase is a key enzyme in anaerobic glycolysis. Its activity is often measured to assess cell viability and cytotoxicity. This assay relies on the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Experimental Protocol: Spectrophotometric Assay for LDH Activity
1. Materials and Reagents:
-
LDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Substrate solution: 100 mM Sodium L-Lactate
-
Cofactor solution: 50 mM β-Nicotinamide adenine dinucleotide (NAD+)
-
LDH enzyme standard
-
Sample containing LDH (e.g., cell lysate)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Procedure:
-
Prepare a reaction mixture by combining the LDH Assay Buffer, Lactate solution, and NAD+ solution in a microcentrifuge tube.
-
Pipette 50 µL of the reaction mixture into each well of a 96-well plate.
-
Add 50 µL of the sample or LDH standard to the appropriate wells.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Measure the absorbance at 340 nm at time zero (A₀).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 340 nm again (A₃₀).
-
Calculate the change in absorbance (ΔA = A₃₀ - A₀).
3. Data Analysis:
The LDH activity can be calculated using the Beer-Lambert law. The rate of NADH production is proportional to the LDH activity.
Table 1: Example Data for LDH Spectrophotometric Assay
| Sample | ΔA (340 nm) | LDH Activity (U/mL) |
| Blank | 0.005 | 0.0 |
| Standard 1 | 0.150 | 5.0 |
| Standard 2 | 0.300 | 10.0 |
| Test Sample 1 | 0.225 | 7.5 |
| Test Sample 2 | 0.180 | 6.0 |
Workflow for Spectrophotometric Enzyme Assay
Caption: Workflow for a typical spectrophotometric enzyme assay.
II. Fluorometric Assays
Fluorometric assays offer higher sensitivity than colorimetric assays and are ideal for detecting low concentrations of enzyme products.[4][5] These assays measure the fluorescence emitted by a product or a reporter molecule.[2][6]
Application Note: Measurement of Protease Activity
Proteases are enzymes that catalyze the breakdown of proteins. Their activity is crucial in many biological processes and they are important drug targets. This assay utilizes a fluorogenic substrate that becomes fluorescent upon cleavage by a protease.
Experimental Protocol: Fluorometric Protease Assay
1. Materials and Reagents:
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Fluorogenic Protease Substrate (e.g., casein labeled with a fluorescent dye)
-
Protease enzyme standard (e.g., Trypsin)
-
Sample containing protease activity
-
96-well black flat-bottom plate
-
Fluorometer with appropriate excitation and emission filters
2. Procedure:
-
Prepare serial dilutions of the protease standard in the Protease Assay Buffer.
-
Add 50 µL of the assay buffer to the blank wells and 50 µL of the standards and samples to the appropriate wells of a 96-well black plate.
-
Prepare the fluorogenic substrate solution in the Protease Assay Buffer.
-
Add 50 µL of the substrate solution to all wells to initiate the reaction.
-
Mix the contents by shaking the plate for 1 minute.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using a fluorometer.
3. Data Analysis:
The rate of increase in fluorescence is directly proportional to the protease activity. Plot the fluorescence intensity versus time to determine the reaction rate.
Table 2: Example Data for Fluorometric Protease Assay
| Sample | Reaction Rate (RFU/min) | Protease Activity (U/mL) |
| Blank | 5 | 0.0 |
| Standard 1 | 100 | 10.0 |
| Standard 2 | 200 | 20.0 |
| Test Sample 1 | 150 | 15.0 |
| Test Sample 2 | 80 | 8.0 |
Signaling Pathway Involving Protease Activity
Caption: Caspase activation cascade in apoptosis.
III. Luminescent Assays
Luminescent assays are the most sensitive type of enzyme assay, capable of detecting very low levels of enzyme activity.[4] These assays are based on the measurement of light produced from a chemical reaction, often involving luciferase.[7][8]
Application Note: Kinase Activity Profiling
Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of substrates.[9] Dysregulation of kinase activity is implicated in many diseases, making them major targets for drug discovery.[7][9] The Kinase-Glo® assay is a popular luminescent assay that measures the amount of ATP remaining in a solution following a kinase reaction.[10] The amount of light generated is inversely proportional to the kinase activity.[8][10]
Experimental Protocol: Luminescent Kinase Assay (Kinase-Glo®)
1. Materials and Reagents:
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ATP solution
-
Peptide substrate specific for the kinase of interest
-
Kinase enzyme
-
Kinase-Glo® Reagent
-
96-well white flat-bottom plate
-
Luminometer
2. Procedure:
-
Set up the kinase reaction by adding the Kinase Assay Buffer, kinase, and peptide substrate to the wells of a 96-well white plate.
-
Add the test compounds (inhibitors or activators) to the appropriate wells.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add an equal volume of Kinase-Glo® Reagent to each well.
-
Mix the contents by shaking the plate for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
3. Data Analysis:
A lower luminescent signal indicates higher kinase activity, as more ATP has been consumed.
Table 3: Example Data for Luminescent Kinase Assay
| Compound | Concentration (µM) | Luminescence (RLU) | % Kinase Inhibition |
| No Enzyme | - | 1,000,000 | - |
| Vehicle | - | 200,000 | 0% |
| Inhibitor A | 0.1 | 600,000 | 50% |
| Inhibitor A | 1 | 900,000 | 87.5% |
| Inhibitor A | 10 | 980,000 | 97.5% |
Logical Relationship in a Kinase Inhibition Assay
Caption: Relationship between kinase activity and luminescence.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. longdom.org [longdom.org]
- 3. betalifesci.com [betalifesci.com]
- 4. biocompare.com [biocompare.com]
- 5. nrel.colostate.edu [nrel.colostate.edu]
- 6. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. promega.co.uk [promega.co.uk]
Troubleshooting & Optimization
Troubleshooting low yield in asymmetric synthesis of beta-amino acids
Welcome to the technical support center for the asymmetric synthesis of β-amino acids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your experiments, with a focus on improving low yields and enantioselectivity.
Rhodium-Catalyzed Asymmetric Hydrogenation
Question: My rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate is resulting in a low yield and/or low enantioselectivity. What are the common causes and how can I troubleshoot this?
Answer:
Low yields or poor enantioselectivity in rhodium-catalyzed asymmetric hydrogenations can stem from several factors, including catalyst choice, substrate quality, and reaction conditions. Here’s a step-by-step guide to troubleshooting.
Troubleshooting Workflow for Low Yield/Enantioselectivity
Caption: Troubleshooting workflow for rhodium-catalyzed hydrogenation.
Detailed Considerations:
-
Catalyst and Ligand Selection: The choice of chiral phosphine ligand is critical. Different ligands show varying effectiveness for different substrates. For instance, Rh-BICP catalysts have been shown to be effective for hydrogenating both E and Z isomers of β-(acylamino)acrylates, while Rh-Me-DuPhos is particularly effective for E isomers.[1] The Rh-TangPhos catalyst has also demonstrated high conversions and enantioselectivities (up to 96.3% ee) for N-aryl β-enamino esters.[2][3]
-
Substrate Purity and Isomerism: The purity of your starting material is paramount. Impurities can poison the catalyst. Additionally, the geometric isomerism (E/Z) of the β-(acylamino)acrylate can significantly impact reactivity and enantioselectivity.[4] For example, with a Ru-BICP catalyst, the (E)-isomer is more reactive than the (Z)-isomer.[4] It is advisable to separate the isomers or use a catalyst system effective for the mixture.
-
Reaction Conditions:
-
Solvent: The choice of solvent can have a dramatic effect on enantioselectivity. Toluene is often a good choice, while methanol has been shown to significantly lower the enantiomeric excess in some cases.[4]
-
Hydrogen Pressure: While a change in H₂ pressure may not always affect enantioselectivity, it can be crucial for driving the reaction to completion, especially for less reactive isomers like the (Z)-isomer which may require higher pressures.[4]
-
Quantitative Data on Catalyst Performance:
| Catalyst System | Substrate Type | Solvent | H₂ Pressure (psi) | Conversion | ee (%) | Reference |
| Rh-BICP | (E)-β-(acylamino)acrylates | Toluene | 40 | High | Up to 96.1 | [1][4] |
| Rh-Me-DuPhos | (E)-β-(acylamino)acrylates | Toluene | 40 | High | Up to 99.6 | [1][4] |
| Rh-TangPhos | N-aryl β-enamino esters | - | - | High | Up to 96.3 | [2] |
| Rh-TangPhos | β-alkyl/aryl β-(acylamino)acrylates | - | - | High | Up to 99.6 | [3] |
Mannich-Type Reactions
Question: I am attempting a Mannich reaction to synthesize a β-amino acid derivative, but the yield is low and I'm getting a mixture of diastereomers. How can I improve this?
Answer:
The Mannich reaction is a powerful tool for C-C bond formation, but its success in asymmetric synthesis depends on precise control of reaction conditions and reagents.[5][6]
Logical Flow for Optimizing Asymmetric Mannich Reactions
Caption: Key factors for optimizing asymmetric Mannich reactions.
Troubleshooting Steps:
-
Catalyst: The choice of catalyst is crucial for inducing asymmetry. Organocatalysts like proline and its derivatives are commonly used.[7] Chiral Brønsted acids have also been employed successfully. Ensure the catalyst loading is optimal; too little may result in low conversion, while too much can sometimes lead to side reactions.
-
Reactant Purity and Stoichiometry: Ensure all reactants (aldehyde, amine, and carbonyl compound) are pure. The pre-formation of the imine or its in-situ generation must be efficient. For solid-phase synthesis, the choice of aniline can significantly affect conversion and stereoselectivity, with ortho-substituted anilines sometimes giving lower yields due to steric hindrance.[7]
-
Reaction Conditions:
-
Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.
-
Temperature: Lower temperatures often favor higher diastereoselectivity by reducing the rate of competing side reactions and favoring the thermodynamically more stable transition state.
-
-
Alternative Approaches: If the classical Mannich reaction proves problematic, consider alternative strategies that yield Mannich-type products through different mechanisms, such as those involving electrophilic amide activation and sulfonium rearrangements.[5]
Example Data for Solid-Phase Asymmetric Mannich Reaction:
| Aniline Substituent | Ketone | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn, %) | Reference |
| 4-Fluoro | Hydroxyacetone | >95 | 20:1 | 96 | [7] |
| 4-Chloro | Hydroxyacetone | >95 | 20:1 | 95 | [7] |
| 3-Methoxy | Hydroxyacetone | >95 | 10:1 | 95 | [7] |
| Unsubstituted | Hydroxyacetone | >95 | 20:1 | 94 | [7] |
Arndt-Eistert Homologation
Question: My Arndt-Eistert synthesis for converting an α-amino acid to a β-amino acid is giving a low yield. What are the potential pitfalls?
Answer:
The Arndt-Eistert synthesis is a classic method for homologation, but it involves hazardous reagents and several critical steps where yields can be lost.[6][8]
Experimental Workflow for Arndt-Eistert Synthesis
Caption: Key stages of the Arndt-Eistert homologation process.
Common Issues and Solutions:
-
Diazoketone Formation: The reaction of the acid chloride with diazomethane is a critical step.
-
Insufficient Diazomethane: At least two equivalents of diazomethane are required. One equivalent reacts with the acid chloride, and the second neutralizes the HCl generated.[9] Insufficient diazomethane can lead to the formation of α-chloromethylketone side products, reducing the yield of the desired diazoketone.[9]
-
Safety: Diazomethane is highly toxic and explosive. Safer alternatives like diazo(trimethylsilyl)methane or the Kowalski ester homologation should be considered.[8][10]
-
-
Wolff Rearrangement: The rearrangement of the diazoketone to a ketene is the key C-C bond-forming step.
-
Catalyst: This step is typically catalyzed by silver oxide (Ag₂O), heat, or light.[8] The catalyst's role is to facilitate the loss of N₂ and the subsequent 1,2-rearrangement. Inefficient catalysis can lead to side reactions.
-
Nucleophile: The ketene intermediate is highly reactive and must be trapped by a nucleophile (e.g., water, alcohol, amine). Ensure the nucleophile is present to form the desired β-amino acid, ester, or amide.
-
-
Side Reactions: The Arndt-Eistert reaction is known for potential side reactions that can lower the yield. Careful control of stoichiometry and temperature is essential. The Newman-Beal modification, which includes triethylamine in the diazomethane solution, can help scavenge HCl and prevent the formation of α-chloromethylketone byproducts.[9]
Experimental Protocols
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a glovebox, a pressure-resistant vial is charged with the β-(acylamino)acrylate substrate (1.0 equiv) and the chiral rhodium catalyst (e.g., [Rh(COD)L]BF₄, where L is a chiral phosphine ligand like BICP or Me-DuPhos; 0.5-2 mol%).
-
Solvent Addition: Anhydrous, degassed toluene (or another suitable solvent) is added to dissolve the substrate and catalyst. The typical concentration is 0.1-0.5 M.
-
Hydrogenation: The vial is placed in a hydrogenation apparatus. The system is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 40 psi).
-
Reaction: The reaction mixture is stirred at room temperature (or heated if necessary) for 12-48 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired β-amino acid derivative.
-
Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
General Protocol for a Proline-Catalyzed Asymmetric Mannich Reaction
This protocol is a general guideline for the reaction of an aldehyde, an amine, and a ketone.
-
Preparation: To a solution of the aldehyde (1.0 equiv) in an appropriate solvent (e.g., DMSO, DMF, or chloroform), add L-proline (10-30 mol%).
-
Amine Addition: Add the amine (1.0-1.2 equiv) to the mixture and stir at room temperature for 10-30 minutes to facilitate imine formation.
-
Ketone Addition: Add the ketone (1.5-3.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 4°C to room temperature) for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by ¹H NMR and chiral HPLC analysis.
References
- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 2. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. A new method for the synthesis of β-amino acids [chemie.univie.ac.at]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 10. Arndt-Eistert Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Chiral Resolution of 3-Amino-3-(2-methyl-phenyl)-propionic acid
Welcome to the technical support center for the chiral resolution of 3-Amino-3-(2-methyl-phenyl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the chiral resolution of 3-Amino-3-(2-methyl-phenyl)-propionic acid, primarily focusing on the widely used method of diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: I am starting the chiral resolution of racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid. Which resolving agent should I try first?
A1: The selection of an appropriate resolving agent is crucial for successful diastereomeric salt crystallization.[1] For a β-amino acid like 3-Amino-3-(2-methyl-phenyl)-propionic acid, common choices include chiral acids that can form salts with the amino group. Based on literature for similar compounds, good starting points are:
-
Tartaric acid derivatives: Such as (+)-tartaric acid, (-)-tartaric acid, or their substituted analogs like (+)-di-p-toluoyl-D-tartaric acid (D-DTTA).[2]
-
Mandelic acid enantiomers: (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid.
-
Camphorsulfonic acid: (1R)-(-)-10-Camphorsulfonic acid or (1S)-(+)-10-Camphorsulfonic acid.[3]
-
Proline derivatives: N-tosyl-L-proline or N-tosyl-D-proline have been used for similar amino alcohol resolutions.[4]
It is highly recommended to perform a screening of several resolving agents to identify the one that provides the best selectivity and crystallization properties for your specific compound.[1]
Q2: How do I select an appropriate solvent for the crystallization of the diastereomeric salts?
A2: Solvent selection is a critical parameter that significantly influences the efficiency of the resolution process.[1] The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts.[1] This allows for the preferential crystallization of the less soluble salt, leading to a high diastereomeric excess (d.e.).
Commonly used solvents for diastereomeric salt crystallization of amino acids include:
-
Alcohols: Methanol, ethanol, isopropanol.
-
Ketones: Acetone, methyl ethyl ketone.
-
Ethers: Dioxane, tetrahydrofuran (THF).
-
Esters: Ethyl acetate.
-
Water or mixtures of water with organic solvents.
A solvent screening process is essential. This can be done on a small scale by dissolving the diastereomeric salt mixture in various solvents at an elevated temperature and observing the crystallization upon cooling.
Q3: My yield of the desired diastereomeric salt is low. How can I improve it?
A3: Low yields can be attributed to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The desired diastereomer may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures to minimize the solubility of the target salt.[5]
-
Adjust the Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, this may not be optimal.[1] Varying the ratio (e.g., using 0.5 to 1.5 equivalents of the resolving agent) can impact the yield and purity of the crystallized salt.[5]
-
Control the Cooling Rate: Slow and controlled cooling often leads to the formation of larger, purer crystals and can improve the overall yield. Rapid cooling may trap impurities and lead to the co-precipitation of the more soluble diastereomer.
-
Seeding: Introducing a small crystal of the desired pure diastereomeric salt (seeding) to a supersaturated solution can induce crystallization and improve yield and purity.[6]
-
Recycle the Mother Liquor: The unwanted enantiomer often remains in the mother liquor. This can be recovered, racemized, and recycled to improve the overall process yield.[5]
Q4: The purity (enantiomeric excess) of my resolved 3-Amino-3-(2-methyl-phenyl)-propionic acid is low. What can I do?
A4: Low enantiomeric excess (e.e.) is a common issue. Consider the following:
-
Recrystallization: One or more recrystallizations of the isolated diastereomeric salt can significantly enhance its purity. The d.e. of the salt should be monitored after each recrystallization.
-
Solvent Choice: The solvent used for crystallization plays a key role. A solvent that provides a larger difference in solubility between the two diastereomers will lead to higher purity.
-
Temperature Control: Ensure the crystallization temperature is optimized. A temperature that is too low may cause the more soluble diastereomer to precipitate.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the undesired diastereomer.
Q5: I am not getting any crystals to form. What should I do?
A5: Failure to crystallize can be frustrating. Here are some suggestions:
-
Increase Concentration: The solution may be too dilute. Try to concentrate the solution by slowly evaporating the solvent.
-
Change the Solvent: The diastereomeric salt may be too soluble in the current solvent. Switch to a less polar solvent or a solvent mixture.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a seed crystal of the desired diastereomer if available.
-
Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
-
-
Check for Oil Formation: If the product separates as an oil, try to redissolve it by gentle heating and then cool it down very slowly. Alternatively, try adding a different solvent to the oil to induce crystallization.
Q6: How do I recover the pure enantiomer from the diastereomeric salt?
A6: Once you have the diastereomerically pure salt, you need to break the salt to liberate the desired enantiomer. This is typically achieved by:
-
Dissolving the salt: Dissolve the purified diastereomeric salt in a suitable solvent, often water.
-
pH Adjustment:
-
Since 3-Amino-3-(2-methyl-phenyl)-propionic acid is an amino acid, you will need to carefully adjust the pH. To recover the free amino acid, you will typically need to neutralize the solution.
-
If you used an acidic resolving agent, you will need to add a base (e.g., NaOH, NaHCO₃) to deprotonate the amino group of your product and protonate the resolving agent.
-
-
Extraction: Extract the liberated enantiomer into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The resolving agent may remain in the aqueous layer or be extracted depending on its properties and the pH.
-
Purification: The extracted enantiomer can be further purified by washing, drying, and evaporating the solvent.
Q7: How can I determine the enantiomeric excess (e.e.) of my final product?
A7: The most common and reliable method for determining the e.e. of chiral amino acids is through chiral High-Performance Liquid Chromatography (HPLC) . This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Other methods include:
-
Chiral Gas Chromatography (GC): After appropriate derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent.
Data Presentation
Table 1: Potential Resolving Agents for 3-Amino-3-(2-methyl-phenyl)-propionic acid
| Resolving Agent Class | Specific Examples | Rationale |
| Tartaric Acid Derivatives | (+)-Tartaric Acid, (-)-Tartaric Acid, (+)-Di-p-toluoyl-D-tartaric acid | Widely used and commercially available chiral acids for resolving racemic amines and amino acids.[2][3] |
| Mandelic Acid | (R)-(-)-Mandelic Acid, (S)-(+)-Mandelic Acid | Effective for resolving a variety of chiral amines. |
| Camphorsulfonic Acid | (1R)-(-)-10-Camphorsulfonic Acid, (1S)-(+)-10-Camphorsulfonic Acid | Strong chiral acid that forms crystalline salts.[3] |
| Amino Acid Derivatives | N-Tosyl-L-proline, N-Tosyl-D-proline | Have shown success in resolving similar chiral amino alcohols.[4] |
Table 2: Common Solvents for Diastereomeric Crystallization
| Solvent Class | Specific Examples | Polarity | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for dissolving salts; often used in mixtures. |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium | Can be effective for crystallization. |
| Esters | Ethyl Acetate | Medium | A versatile solvent for crystallization. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Medium-Low | Can be used, but caution with peroxides. |
| Aqueous Mixtures | Water/Ethanol, Water/Methanol | Variable | Allows for fine-tuning of solubility. |
Experimental Protocols
Protocol 1: Screening of Resolving Agents and Solvents
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid.
Materials:
-
Racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid
-
A selection of chiral resolving agents (e.g., from Table 1)
-
A selection of solvents (e.g., from Table 2)
-
Small vials or test tubes
-
Heating and stirring apparatus
Methodology:
-
In separate vials, dissolve a small, equimolar amount of the racemic amino acid and a chosen resolving agent in a minimal amount of a test solvent with gentle heating.
-
Allow the solutions to cool slowly to room temperature.
-
If no crystals form, try cooling the vials in an ice bath.
-
Observe the vials for crystal formation. Note the quantity and quality of the crystals.
-
Isolate any crystalline material by filtration and wash with a small amount of cold solvent.
-
Analyze the crystalline solid and the mother liquor by chiral HPLC to determine the diastereomeric excess and yield.
-
Repeat with different resolving agents and solvents to find the optimal combination.
Protocol 2: Preparative Scale Diastereomeric Salt Resolution
Objective: To resolve a larger quantity of racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid using the optimized conditions from the screening.
Methodology:
-
Dissolve the racemic 3-Amino-3-(2-methyl-phenyl)-propionic acid and the chosen resolving agent (in the optimized stoichiometric ratio) in the selected solvent at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution with gentle stirring. Seeding with a small crystal of the desired diastereomeric salt at the saturation point is recommended.[6]
-
Allow the crystallization to proceed at a controlled temperature for a sufficient time to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
(Optional but recommended) Perform one or more recrystallizations from the same or a different solvent to improve the diastereomeric purity.
-
To recover the enantiomerically pure amino acid, dissolve the purified diastereomeric salt in water and adjust the pH to break the salt.
-
Extract the liberated 3-Amino-3-(2-methyl-phenyl)-propionic acid with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the final product.
-
Determine the enantiomeric excess of the final product by chiral HPLC.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Identification of side products in (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid. The information provided is intended to help identify and mitigate the formation of common side products and impurities.
Troubleshooting Guides and FAQs
Q1: I am seeing an unexpected peak in my HPLC analysis that corresponds to the mass of a dehydrated product. What could this be?
A1: A common side product in the synthesis of 3-amino-3-arylpropionic acids is the corresponding cinnamic acid derivative. In your case, this would be 3-(2-methyl-phenyl)-acrylic acid. This impurity arises from the elimination of ammonia from the β-amino acid product, particularly under elevated temperatures or certain pH conditions.
Mitigation Strategies:
-
Temperature Control: Ensure that the reaction temperature is carefully controlled and not excessively high, especially during work-up and purification steps.
-
pH Adjustment: Avoid strongly acidic or basic conditions during work-up, as these can promote elimination.
-
Prompt Work-up: Process the reaction mixture promptly after completion to minimize the time the product is exposed to conditions that may favor side reactions.
A study on the one-pot synthesis of 3-amino-3-arylpropionic acids noted the formation of cinnamic acid side products and found that reaction conditions such as solvent polarity can influence the ratio of the desired β-amino acid to the cinnamic acid byproduct[1].
Q2: My chiral HPLC is showing more than one peak for my product, even though the mass spectrum indicates the correct molecular weight. What is the likely cause?
A2: When synthesizing a chiral molecule like this compound, the presence of multiple peaks with the same mass on a chiral column strongly suggests the formation of diastereomers or the presence of the unwanted enantiomer. If you are using a chiral auxiliary or a chiral catalyst and a subsequent deprotection/cleavage step, incomplete diastereoselectivity in the key bond-forming step can lead to a mixture of diastereomers. If you are performing a chiral resolution, you may be seeing incomplete separation of the enantiomers.
Troubleshooting Steps:
-
Confirm Peak Identity: Use a well-characterized standard of the desired (S)-enantiomer and, if possible, the (R)-enantiomer to confirm the identity of the peaks.
-
Optimize Chiral Separation: Adjust your chiral HPLC method (e.g., change the mobile phase composition, temperature, or chiral stationary phase) to achieve baseline separation of the stereoisomers.
-
Review Synthesis Step:
-
Asymmetric Synthesis: Re-evaluate the chiral catalyst or auxiliary used. Ensure that the reagents are of high purity and that the reaction conditions (temperature, solvent, reaction time) are optimal for achieving high stereoselectivity.
-
Chiral Resolution: Optimize the resolution conditions, such as the choice of resolving agent, solvent for crystallization, and temperature profiles.
-
Q3: I have a persistent impurity that I suspect is an unreacted starting material. How can I confirm this and remove it?
A3: Unreacted starting materials are a common source of impurities. For the synthesis of this compound, this could include 2-methylbenzaldehyde, a malonic acid derivative, or the ammonia source, depending on the synthetic route.
Identification and Removal:
-
Co-injection: The most straightforward way to confirm the identity of the impurity is to co-inject a small amount of the suspected starting material with your sample into the HPLC. If the peak area of the suspected impurity increases, you have confirmed its identity.
-
NMR Spectroscopy: 1H NMR spectroscopy of the crude product can often reveal characteristic signals of the starting materials.
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective at removing unreacted starting materials.
-
Chromatography: Column chromatography (e.g., silica gel or reversed-phase) can be used to separate the product from the starting materials.
-
Acid-Base Extraction: Exploiting the acidic and basic properties of the product and starting materials can enable separation through liquid-liquid extraction.
-
Q4: My mass spectrometry results show a peak with a higher mass than my expected product, suggesting an additional alkyl group. What could be the source of this impurity?
A4: In reactions like the Mannich reaction, which can be used to synthesize β-amino acids, there is a possibility of over-alkylation, especially if a primary amine is used and the reaction conditions are not carefully controlled. This can lead to the formation of tertiary amines. While less common when ammonia is used as the nitrogen source, it is a possibility to consider, especially if there are other nucleophilic species present.
Preventative Measures:
-
Stoichiometry Control: Use a controlled excess of the ammonia source to favor the formation of the primary amine.
-
Reaction Conditions: Optimize the reaction temperature and time to minimize the opportunity for subsequent reactions.
Quantitative Data Summary
The following table summarizes potential impurities, their likely causes, and recommended analytical techniques for their identification and quantification.
| Impurity Name | Potential Cause | Recommended Analytical Technique(s) | Typical Reporting Threshold (ICH) |
| 3-(2-methyl-phenyl)-acrylic acid | Elimination of ammonia from the product | HPLC-UV, LC-MS | ≤ 0.15% |
| (R)-3-Amino-3-(2-methyl-phenyl)-propionic acid | Incomplete stereoselectivity in asymmetric synthesis or incomplete resolution | Chiral HPLC | Reportable |
| 2-Methylbenzaldehyde | Unreacted starting material | HPLC-UV, GC-MS | ≤ 0.15% |
| Malonic Acid/Ester Derivative | Unreacted starting material | HPLC-UV, LC-MS | ≤ 0.15% |
| Over-alkylation Product | Side reaction with alkylating agents | LC-MS, NMR | ≤ 0.15% |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of the active pharmaceutical ingredient (API) and its potential process-related impurities.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This method is to determine the enantiomeric excess of the (S)-enantiomer.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral selector like Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v). The exact ratio may need to be optimized for the specific column and enantiomers.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 3: 1H NMR for Structural Confirmation
-
Solvent: Deuterated methanol (CD3OD) or Deuterated water (D2O) with a suitable pH adjustment.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquire a standard 1H NMR spectrum.
-
Integrate the peaks to determine the relative ratios of protons.
-
Compare the spectrum to a reference spectrum of the pure compound to identify any impurity signals. Characteristic signals for starting materials (e.g., the aldehyde proton of 2-methylbenzaldehyde around 10 ppm) or side products (e.g., vinylic protons of the cinnamic acid derivative between 6-8 ppm) should be looked for.
-
Visualizations
References
How to improve enantiomeric excess in chiral amine synthesis
Welcome to the Technical Support Center for Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of chiral amines, with a focus on improving enantiomeric excess (ee).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems that can lead to low enantiomeric excess and other undesired outcomes in chiral amine synthesis.
Q1: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for the same reaction. What should I check first?
A1: Before delving into extensive reaction optimization, it is crucial to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate analytical method can provide misleading % ee values.
Troubleshooting Steps:
-
Verify Enantiomeric Purity of Starting Materials: Impurities in your starting materials, including the substrate and any chiral auxiliaries or ligands, can significantly impact selectivity.
-
Check Reagent and Solvent Quality: Ensure all reagents are fresh and of high quality. Solvents should be anhydrous, as water can be detrimental to many asymmetric reactions.
-
Confirm Reaction Temperature: Even small fluctuations in temperature can diminish enantioselectivity. Meticulously check and control the reaction temperature.
-
Validate Analytical Method:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.
-
Accuracy: Confirm the measured % ee of a known standard sample is accurate.
-
Precision: Ensure that repeated measurements of the same sample give consistent results.
-
Q2: I've validated my analytical method and checked my reagents, but my % ee is still low and inconsistent. What's the next step?
A2: The next area to investigate is the reaction conditions, including the catalyst, solvent, and temperature. These factors play a critical role in the stereochemical outcome of the reaction.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A troubleshooting workflow for addressing low enantiomeric excess.
Q3: How does reaction temperature affect enantioselectivity?
A3: In many asymmetric reactions, there is an inverse relationship between reaction temperature and enantioselectivity. Lowering the temperature generally leads to a more ordered transition state, which enhances the differentiation between the two enantiomeric pathways, resulting in a higher enantiomeric excess. Conversely, higher temperatures can provide enough energy to overcome the small energy difference between the transition states, leading to lower selectivity. However, there are some cases where higher temperatures can improve enantioselectivity, so a temperature screening study is often necessary.
Q4: My diastereoselectivity is low when using a chiral auxiliary. What should I investigate?
A4: Low diastereoselectivity with a chiral auxiliary often points to issues with the auxiliary's ability to control the facial selectivity of the reaction. Consider the following:
-
Conformational Flexibility: If the auxiliary and substrate can adopt multiple low-energy conformations, the stereocontrol will be diminished.
-
Chelation Control: For reactions involving metal reagents, the extent of chelation between the metal, the substrate,
Technical Support Center: Purification of Polar Amino Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polar amino acid derivatives.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of polar amino acid derivatives.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar amino acid derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the aqueous portion. Some modern RP columns are designed to be stable in 100% aqueous conditions.[1]
-
Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[1]
-
Use Ion-Pairing Reagents: Introducing an ion-pairing reagent to the mobile phase can significantly enhance the retention of ionizable polar compounds.[2][3] These reagents are typically ionic compounds with a hydrophobic tail that interact with the ionized analyte, forming a neutral ion-pair. This complex has a greater affinity for the non-polar stationary phase, leading to increased retention. The choice of the ion-pairing agent depends on the charge of the analyte.[3]
-
For acidic (negatively charged) analytes, a quaternary ammonium salt is used.
-
For basic (positively charged) analytes, an alkyl sulfonate is used.
-
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can suppress their ionization, making them less polar and increasing their retention on an RP column. For basic compounds, a higher pH will neutralize them, while for acidic compounds, a lower pH will have the same effect.[4]
Issue 2: Peak Tailing in HPLC
Q: I am observing significant peak tailing for my polar amino acid derivative. What is causing this and how can I fix it?
A: Peak tailing is often caused by strong interactions between basic amino groups and the acidic silanol groups on the surface of silica-based stationary phases.[5] Here’s how to troubleshoot this issue:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1]
-
For basic compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1]
-
Operating at a high pH will neutralize the basic analyte, but the silanols will be deprotonated. For high pH methods, it is recommended to use a highly deactivated, end-capped column.[1]
-
-
Use a Modified Eluent: Adding a small amount of a basic modifier to your eluent can compete with your compound for the acidic sites on the silica, reducing tailing.[5]
-
Use a Different Stationary Phase:
-
End-capped Columns: Use a column that has been thoroughly end-capped to minimize the number of free silanol groups.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica.[5]
-
Issue 3: Low Recovery of the Purified Compound
Q: After purification, the recovery of my polar amino acid derivative is very low. What are the potential causes and solutions?
A: Low recovery can stem from several factors, from sample preparation to the purification method itself. Here are some common causes and their solutions:
-
Incomplete Elution: The solvent system may not be strong enough to completely elute the compound from the column.
-
Solution: Gradually increase the polarity of the elution solvent or use a stronger solvent system. For HILIC, this means increasing the water content, while for reversed-phase, it involves increasing the organic solvent concentration.
-
-
Compound Degradation: The compound may be unstable under the purification conditions (e.g., pH, interaction with the stationary phase).
-
Solution:
-
Test the stability of your compound at different pH values and on different stationary phases (e.g., silica, alumina) using TLC.
-
If the compound is acid-sensitive, consider deactivating the silica gel with a base like triethylamine before use, or use a less acidic stationary phase like neutral alumina.[5]
-
Work quickly to minimize the time the compound spends on the column.[5]
-
-
-
Irreversible Adsorption: The compound may be binding irreversibly to the stationary phase.
-
Solution: This is a common issue with highly polar compounds on silica gel. Try using a different stationary phase like reversed-phase C18, or employ a technique like ion-exchange chromatography.
-
-
Precipitation on the Column: The sample may be precipitating at the top of the column if it is not fully soluble in the mobile phase.
-
Solution: Ensure the sample is fully dissolved before loading it onto the column. It may be necessary to dissolve the sample in a slightly stronger solvent, but use the minimum amount possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatography technique for purifying highly polar amino acid derivatives?
A1: The choice of technique depends on the specific properties of your derivative.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds that are poorly retained in reversed-phase chromatography. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[6][7]
-
Ion-Exchange Chromatography (IEX): This technique is ideal for charged amino acid derivatives. It separates molecules based on their net charge by using a charged stationary phase.[8][9] It is a robust method and often less sensitive to matrix effects compared to other techniques.[8]
-
Reversed-Phase HPLC with Ion-Pairing Agents: For moderately polar, ionizable derivatives, this can be a good option. The ion-pairing agent increases the hydrophobicity of the analyte, allowing for its retention on a non-polar stationary phase.[2][3]
Q2: How can I prevent my polar amino acid derivative from decomposing on a silica gel column?
A2: The acidic nature of silica gel can cause the degradation of sensitive compounds.[5] To mitigate this:
-
Deactivate the Silica Gel: Before running the column, wash the silica gel with a dilute solution of a base like triethylamine in your non-polar solvent, followed by the pure non-polar solvent to remove excess base.[5]
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[5]
-
Minimize Contact Time: Run the chromatography as efficiently as possible to reduce the time your compound is in contact with the stationary phase.[5]
Q3: I am unable to crystallize my polar amino acid derivative. What can I try?
A3: Inducing crystallization of polar compounds can be challenging. Here are several techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to act as a seed.[5]
-
Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an antisolvent) to a concentrated solution of your compound in a soluble solvent. This reduces the overall solubility and can induce crystallization. For a polar compound, a non-polar solvent like hexane or diethyl ether could be a suitable antisolvent.[5]
-
Co-crystallization: Consider forming a co-crystal with a suitable co-former. Amino acids themselves can be used as co-formers to improve the physicochemical properties of other molecules.[10]
Q4: What should I do if my compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This can happen if the solution is too concentrated or if the compound has a low melting point.
-
Dilute the Solution: Add more of the crystallization solvent to dissolve the oil, then try to crystallize again from a more dilute solution.
-
Change the Solvent: Experiment with different crystallization solvents or solvent mixtures.
-
Trituration: Add a small amount of a solvent in which the impurities are soluble but your compound is not. Stirring or sonicating the mixture can sometimes induce the oil to solidify.
Data Presentation
Table 1: Comparison of Purification Methods for a Polar Amino Alcohol Derivative
| Purification Method | Purity | Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-90% | High resolution for separating closely related impurities. | Can be time-consuming and require large volumes of solvent. Potential for compound degradation on acidic silica. |
| Crystallization | >99% | 50-80% | Can provide very high purity material. Scalable. | Finding a suitable solvent can be challenging. |
| Distillation (Vacuum) | >95% | 70-95% | Good for removing non-volatile impurities. Scalable. | Requires the compound to be thermally stable, even under vacuum. Not suitable for non-volatile compounds. |
This table is a generalized summary based on information from a technical guide for the purification of 3-Amino-1-(furan-3-yl)propan-1-ol.[5]
Table 2: Recovery of Basic Amino Acids Using a Weakly Acidic Cation Exchange Resin
| Amino Acid | Recovery (%) |
| Histidine | >95% |
| Arginine | >95% |
| Ornithine | >95% |
| Lysine | >95% |
Data from a study on the isolation of basic amino acids from biological samples using a Biorex-70 cation exchange resin.[11]
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography for Basic Amino Acid Derivatives
This protocol is based on a method for the isolation of basic amino acids.[11]
-
Resin Preparation:
-
Use a weakly acidic cation exchange resin (e.g., Biorex-70).
-
Prepare the resin by washing it sequentially with 0.1 M HCl, deionized water, 0.1 M NaOH, and finally deionized water until the pH is neutral.
-
Equilibrate the resin with the starting buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).
-
-
Sample Loading:
-
Dissolve the crude sample in the starting buffer.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with the starting buffer to remove neutral and acidic impurities.
-
-
Elution:
-
Elute the bound basic amino acid derivatives with a buffer of higher ionic strength or a different pH (e.g., 0.1 M HCl or a gradient of increasing NaCl concentration in the starting buffer).
-
-
Fraction Analysis:
-
Collect fractions and analyze them for the presence of the target compound using a suitable method (e.g., TLC, HPLC).
-
-
Desalting:
-
Combine the pure fractions and remove the salt if necessary, for example, by dialysis or using a desalting column.
-
Protocol 2: HILIC for the Separation of Polar Amino Acid Derivatives
This protocol provides a general starting point for developing a HILIC method.
-
Column Selection:
-
Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic). An amide-based column is a good starting point for many polar compounds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare an aqueous buffer, for example, 10 mM ammonium formate adjusted to pH 3.0 with formic acid.
-
Mobile Phase B (Organic): Use acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of the organic mobile phase (e.g., 95% B) to ensure the retention of polar analytes.
-
Run a gradient to decrease the percentage of the organic mobile phase (e.g., from 95% B to 50% B over 15-20 minutes). This will elute the compounds in order of increasing polarity.
-
-
Equilibration:
-
Equilibrate the column with the initial mobile phase composition for a sufficient time (e.g., 10-15 column volumes) before each injection to ensure reproducibility.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the initial mobile phase, preferably with a high organic content, to avoid peak distortion.
-
Protocol 3: Reversed-Phase HPLC with an Ion-Pairing Agent
This protocol outlines the general steps for using an ion-pairing agent.
-
Column and Mobile Phase Selection:
-
Use a standard C18 or C8 column.
-
The mobile phase will typically consist of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
-
Ion-Pairing Reagent Addition:
-
Add the appropriate ion-pairing reagent to the aqueous component of the mobile phase at a concentration typically between 5 and 20 mM.
-
For acidic analytes, use a reagent like tetrabutylammonium phosphate.
-
For basic analytes, use a reagent like sodium dodecyl sulfate (SDS) or an alkyl sulfonic acid.
-
-
pH Adjustment:
-
Adjust the pH of the mobile phase to ensure that the analyte of interest is ionized.
-
-
Column Equilibration:
-
Equilibrate the column with the mobile phase containing the ion-pairing reagent for an extended period (at least 30-60 minutes) to ensure the stationary phase is saturated with the reagent. This is crucial for reproducible retention times.
-
-
Gradient Elution:
-
Perform a standard reversed-phase gradient by increasing the concentration of the organic solvent.
-
-
Column Washing:
-
After the analysis, it is important to wash the column thoroughly with a mobile phase without the ion-pairing reagent to remove it from the stationary phase.
-
Visualizations
Caption: Troubleshooting workflow for common purification issues.
Caption: Comparison of common chromatography modes.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. 193.16.218.141 [193.16.218.141]
- 9. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows decreasing enantiomeric purity over time. What are the most likely causes?
A1: The loss of enantiomeric purity, or racemization, is the conversion of one enantiomer into a mixture of both (S) and (R) forms.[1] For β-amino acids like this compound, the primary factors that facilitate racemization are elevated temperature, non-neutral pH (especially basic conditions), and the type of solvent used.[1][2] The process often occurs through the formation of a carbanion intermediate at the chiral center.[3]
Q2: What is the underlying chemical mechanism for the racemization of this compound?
A2: Racemization is often catalyzed by acids or bases. In basic conditions, a base can abstract the acidic proton from the carbon atom adjacent to the carboxylic acid group (the α-carbon). This creates a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in the formation of both the original (S)-enantiomer and the new (R)-enantiomer, leading to a racemic mixture.[3] Aromatic amino acids, in particular, are prone to racemization due to the stabilizing effect of the phenyl ring on the carbanion intermediate.[3]
Q3: How does pH specifically affect the stability of the chiral center?
A3: The pH of the solution is a critical factor. Racemization rates for amino acids significantly increase as the pH becomes more basic, particularly above pH 9 or 10.[2][4] In basic solutions, the carboxylic acid group is deprotonated to a carboxylate, and the environment is favorable for the removal of the α-proton, initiating racemization.[3][5] While acidic conditions can also promote racemization, the effect is generally more pronounced in basic media.[2][6] For optimal stability, solutions should be maintained at a neutral or slightly acidic pH.
Q4: What are the recommended storage conditions for solid and solution forms of this compound?
A4:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A temperature of -20°C is recommended for long-term storage to minimize any potential degradation or racemization.[7]
-
In Solution: If you must store the compound in solution, use a high-purity, aprotic, and non-polar or polar aprotic solvent. Prepare the solution at a neutral or slightly acidic pH if possible. Store solutions at low temperatures (e.g., -20°C or -80°C) and for the shortest duration possible.[7] Avoid long-term storage in protic solvents or under basic conditions.
Q5: Which solvents are best to use in experiments to minimize racemization risk, and which should be avoided?
A5: Solvent choice is crucial for maintaining enantiomeric integrity.
-
Recommended Solvents: Aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM) are generally preferred, as they are less likely to participate in the proton exchange that facilitates racemization.
-
Solvents to Use with Caution: Polar protic solvents like water, methanol, and ethanol can facilitate racemization, especially if the pH is not controlled.[1]
-
Solvents to Avoid: Avoid using basic solvents or adding strong bases to your solution unless required by the reaction protocol, as this will significantly accelerate racemization.[8]
Q6: How can I accurately determine the enantiomeric purity of my sample?
A6: The most common and reliable method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[9] This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their quantification. Other methods include derivatizing the amino acid with a chiral agent to form diastereomers, which can then be separated and quantified by standard chromatography (HPLC, GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12]
Troubleshooting Guide: Factors Influencing Racemization
Use the following table to quickly assess how different experimental parameters can affect the enantiomeric stability of your compound.
| Parameter | Low Racemization Risk | Medium Racemization Risk | High Racemization Risk | Rationale & Notes |
| pH | 4.0 - 7.0 | 7.0 - 8.5 | < 4.0 or > 8.5 | Racemization is significantly accelerated under basic conditions (pH > 9).[2][4] Strong acidic conditions can also pose a risk. |
| Temperature | -80°C to 4°C | 4°C to 25°C (Room Temp) | > 25°C | Higher temperatures provide the activation energy needed for the racemization process.[1][2] |
| Solvent Type | Aprotic (e.g., Hexane, DCM, THF, Acetonitrile) | Polar Aprotic (e.g., DMF, DMSO) | Polar Protic (e.g., Water, Ethanol, Methanol) | Protic solvents can facilitate the proton transfer required for the racemization mechanism.[1] |
| Storage Time | < 24 hours | 1 - 7 days | > 1 week | Racemization is a time-dependent process. The risk increases with prolonged storage, especially under suboptimal conditions. |
| Presence of Base | None | Weak, sterically hindered base (e.g., 2,4,6-collidine) | Strong base (e.g., NaOH, DBU, Triethylamine) | Bases directly catalyze the abstraction of the alpha-proton, which is the key step in racemization.[8][13] |
Visualizing Key Processes
Chemical Mechanism
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Chiral Propionic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of chiral propionic acids, a critical component in many pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of chiral propionic acids from a laboratory to an industrial setting?
A1: Transitioning the synthesis of chiral propionic acids from the lab to an industrial scale introduces several significant challenges. These include:
-
Process Safety: Handling larger quantities of potentially hazardous reagents and managing exothermic reactions requires robust safety protocols and specialized equipment.
-
Reaction Condition Control: Maintaining precise control over temperature, pressure, and mixing on a larger scale is crucial to prevent the formation of impurities and ensure consistent product quality.[1]
-
Heat and Mass Transfer: Inefficient heat and mass transfer in large reactors can lead to localized "hot spots," side reactions, and incomplete conversions.
-
Purification: Methods that are effective at the lab scale, such as chromatography, can become economically unfeasible and technically challenging at an industrial scale.[2] Crystallization and extraction protocols often need significant redevelopment for large-scale operations.
-
Cost of Goods: The cost of chiral catalysts, resolving agents, and specialized equipment can become prohibitive, necessitating process optimization to maximize efficiency and minimize waste.
Q2: How do I select the most appropriate method for obtaining a single enantiomer of a propionic acid on a large scale?
A2: The choice of method depends on several factors, including the specific substrate, cost considerations, desired purity, and available equipment. The three primary methods are:
-
Asymmetric Synthesis (e.g., Asymmetric Hydrogenation): This method is highly efficient and atom-economical, often providing high yields and excellent enantioselectivity.[3][4] It is particularly well-suited for substrates with a prochiral double bond.
-
Chiral Resolution (e.g., Diastereomeric Salt Crystallization): This is a well-established and widely used technique, especially when the target molecule has an acidic or basic handle.[2] However, it can be empirical, requiring screening of various resolving agents and solvents, and the theoretical maximum yield is 50% without a racemization/recycling step.[5][6]
-
Biocatalysis (e.g., Enzymatic Kinetic Resolution): This method offers high enantioselectivity under mild reaction conditions, making it a "green" alternative.[7] Lipases are commonly used for the kinetic resolution of profens.[8][9] However, challenges can include lower productivity and higher costs compared to traditional chemical methods.
Q3: What are the advantages of using biocatalysis for the synthesis of chiral propionic acids?
A3: Biocatalysis offers several advantages, particularly in the context of sustainable and selective synthesis:[10]
-
High Enantioselectivity: Enzymes are inherently chiral and can often provide exceptionally high enantiomeric excess (ee).
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out at or near room temperature and atmospheric pressure, which reduces energy consumption and the risk of side reactions like racemization.
-
High Regio- and Chemoselectivity: Enzymes can target specific functional groups in a complex molecule, minimizing the need for protecting groups.
-
Environmental Friendliness: Biocatalysis often uses water as a solvent and avoids the use of heavy metals or harsh reagents.
Troubleshooting Guides
Issue 1: Low Diastereomeric Excess (de) or Enantiomeric Excess (ee) in Diastereomeric Salt Crystallization
| Potential Cause | Troubleshooting Step |
| Poor Choice of Resolving Agent | The selection of an effective resolving agent is often empirical.[6] Screen a variety of commercially available chiral acids or bases. |
| Inappropriate Crystallization Solvent | The solubility of the diastereomeric salts is highly dependent on the solvent. Experiment with a range of solvents with varying polarities. Ethyl acetate has been shown to be effective for ibuprofen resolution.[11] |
| Unfavorable Crystallization Temperature Profile | The cooling rate and final temperature can significantly impact the selectivity of the crystallization. Attempt slower cooling rates or a gradual temperature gradient. |
| Formation of a Solid Solution or Double Salt | In some cases, the diastereomers may co-crystallize, preventing effective separation. This may require selecting a different resolving agent or solvent system. |
| Racemization During Workup | The liberation of the free acid or base from the diastereomeric salt can sometimes lead to racemization if the conditions are too harsh (e.g., high temperature, strong acid/base). Use milder conditions and monitor the enantiomeric purity at each step.[5] |
Issue 2: Low Yield or Incomplete Conversion in Asymmetric Hydrogenation
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Impurities in the substrate or solvent can poison the catalyst. Ensure all starting materials are of high purity. Degas solvents thoroughly. |
| Suboptimal Reaction Conditions | Hydrogen pressure, temperature, and reaction time are critical parameters. Systematically vary these conditions to find the optimum. For some α-substituted acrylic acids, 30 bar H₂ at 50°C for 24 hours has been effective.[4] |
| Incorrect Catalyst Loading | A low catalyst loading may lead to incomplete conversion, while a very high loading can be uneconomical. Optimize the substrate-to-catalyst ratio (S/C). Ratios as high as 10,000 have been reported for some systems.[4] |
| Poor Ligand-Metal Combination | The choice of chiral ligand is crucial for both activity and enantioselectivity. Screen a library of ligands for the specific substrate. |
Issue 3: Low Conversion and/or Enantioselectivity in Biocatalytic Kinetic Resolution
| Potential Cause | Troubleshooting Step |
| Enzyme Inhibition | High concentrations of the substrate or product can inhibit the enzyme, leading to a stall in the reaction. Consider a fed-batch approach or in-situ product removal. |
| Unfavorable Reaction Medium | The choice of organic solvent (or aqueous buffer) and its water activity can significantly impact enzyme activity and selectivity. Screen different solvent systems. For ketoprofen resolution, phosphate buffer at pH 7 has been shown to be effective.[7] |
| Incorrect Temperature or pH | Every enzyme has an optimal temperature and pH range for activity. Determine the optimal conditions for the specific lipase or esterase being used.[7] |
| Mass Transfer Limitations | If the enzyme is immobilized, poor mixing can lead to mass transfer limitations. Ensure adequate agitation to keep the enzyme suspended and in contact with the substrate. |
Data Presentation
Table 1: Comparison of Scale-Up Data for Asymmetric Hydrogenation of α-Aryl Acrylic Acids
| Substrate | Catalyst System | Scale | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 2-Phenylacrylic acid | Ni(OAc)₂ / (R,R)-BenzP* | Lab | 500 | 30 | 50 | >99 | 99.4 | [4] |
| α-Substituted acrylic acid | RuPHOX-Ru | Gram-scale | up to 5000 | 5 | N/A | 97 | 99.3 | [12] |
| β,β-disubstituted acrylic acids | Ni-catalyzed with Ph-BPE | Lab | N/A | N/A | N/A | High | up to 99 | [3] |
Table 2: Diastereomeric Salt Resolution of Profens - Selected Data
| Racemic Acid | Resolving Agent | Solvent | Scale | Yield (%) | de/ee (%) | Reference |
| Ibuprofen | (S)-(-)-α-methylbenzylamine | Ethyl Acetate | Lab | 71 | 80 (de) | [11] |
| Naproxen | Chiral Amine (Pope-Peachy method) | N/A | Commercial | High (with recycle) | High | [5] |
Table 3: Biocatalytic Kinetic Resolution of Ketoprofen Esters
| Biocatalyst | Reaction Type | pH | Temp (°C) | Conversion (%) | ee (%) | Reference |
| Immobilized Lipase | Hydrolysis | 7 | 20-60 | >51 | 99.85 | [7] |
| Esterase from Bacillus stearothermophilus | Hydrolysis | 5-9.5 | 60-90 | N/A | N/A |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of α-Substituted Acrylic Acids
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the nickel precursor (e.g., Ni(OAc)₂·4H₂O, 0.001 mmol) and the chiral phosphine ligand (e.g., (R,R)-BenzP*, 0.001 mmol) to a hydrogenation tube.
-
Reaction Setup: Add the α-substituted acrylic acid substrate (0.5 mmol, S/C = 500) to the tube.
-
Solvent Addition: Add degassed, anhydrous 2,2,2-trifluoroethanol (TFE, 2.0 mL).
-
Hydrogenation: Seal the hydrogenation tube, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the vessel to 30 bar with H₂.
-
Reaction: Place the reaction vessel in a heating block pre-heated to 50°C and stir for 24 hours.
-
Workup: After cooling to room temperature, carefully vent the hydrogen gas. The product can be purified by column chromatography.[4]
Protocol 2: General Procedure for Diastereomeric Salt Crystallization of a Racemic Propionic Acid
-
Salt Formation: Dissolve the racemic propionic acid (1 equivalent) in a suitable solvent (e.g., ethyl acetate) at an elevated temperature. In a separate vessel, dissolve the chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine, 0.5-1.0 equivalents) in the same solvent.
-
Crystallization: Add the resolving agent solution to the racemic acid solution. Stir for a short period to ensure complete mixing. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization.
-
Isolation: Filter the precipitated diastereomeric salt and wash the crystals with a small amount of cold solvent. The mother liquor contains the other diastereomer.
-
Recrystallization (Optional): To improve diastereomeric purity, recrystallize the isolated salt from a suitable solvent.
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH with a strong acid (e.g., HCl) or base (e.g., NaOH) to liberate the free enantiomerically enriched propionic acid.
-
Extraction: Extract the desired propionic acid into an organic solvent, dry the organic layer, and evaporate the solvent to obtain the final product.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Troubleshooting Logic for Diastereomeric Resolution.
References
- 1. d-nb.info [d-nb.info]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Retort [www1.udel.edu]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Relevance and bio-catalytic strategies for the kinetic resolution of ketoprofen towards dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. advanceseng.com [advanceseng.com]
- 12. Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex. | Semantic Scholar [semanticscholar.org]
Optimizing reaction conditions for N-protection of beta-amino acids
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the N-protection of β-amino acids.
General Troubleshooting Workflow
Before diving into specific issues related to each protecting group, consider this general workflow for troubleshooting suboptimal reaction outcomes.
Protecting Group Selection Guide
Choosing the right protecting group is critical for the success of a multi-step synthesis. This diagram outlines key considerations for selecting between Boc, Cbz, and Fmoc groups.
Boc Protection: FAQs and Troubleshooting
The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many conditions and its straightforward removal with acid.[][2]
Frequently Asked Questions
Q1: What are the standard conditions for Boc-protection of a β-amino acid? A1: The most common method involves reacting the β-amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][3] Typical conditions include using sodium hydroxide or triethylamine in a solvent system like aqueous dioxane, THF, or acetonitrile.[2][4]
Q2: My β-amino acid has poor solubility in standard solvents. What can I do? A2: For β-amino acids with limited solubility, using a mixed solvent system like 1:1 dioxane/water or THF/water can be effective.[4] The use of a base like triethylamine or sodium hydroxide helps to deprotonate the carboxylic acid, forming a more soluble carboxylate salt that can then react with the Boc₂O.
Q3: What are the advantages of using a Boc protecting group? A3: The Boc group is stable to catalytic hydrogenation and most bases and nucleophiles.[][5] This allows for selective deprotection when other protecting groups, like Fmoc (base-labile) or Cbz (hydrogenolysis-labile), are present in the molecule, enabling an orthogonal protection strategy.[3][5] Boc-protected amino acids are also often crystalline and stable for long-term storage.[][6]
Troubleshooting Guide
Problem 1: Low or no yield of the N-Boc protected product.
-
Possible Cause: Inefficient reaction. For sterically hindered amines, the reaction with Boc₂O can be slow.[]
-
Solution: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a highly effective acylation catalyst that can significantly increase the reaction rate.[2] However, be cautious with reaction times, as prolonged reactions with DMAP can lead to side reactions, especially if alcohol groups are present.[]
-
Possible Cause: The pH of the reaction is too low. The amine needs to be in its free, nucleophilic form to react.
-
Solution: Ensure you are using a sufficient amount of base (e.g., triethylamine, NaOH) to deprotonate the ammonium salt of the amino acid and maintain a basic pH throughout the addition of Boc₂O.
Problem 2: Formation of a urea-like side product.
-
Possible Cause: This can occur with sterically hindered amines, which may react with an isocyanate intermediate formed from Boc₂O.[]
-
Solution: React the amine with a strong, non-nucleophilic base like sodium hydride (NaH) or NaHMDS to form the sodium salt of the amine first, then add the Boc₂O.[]
Problem 3: Difficulty removing the oxime byproduct when using BOC-ON.
-
Possible Cause: Inefficient extraction. The oxime byproduct from the BOC-ON reagent must be removed to obtain a pure product.[4]
-
Solution: After the reaction, dilute the mixture with water and perform several extractions with a non-polar organic solvent like ethyl acetate or ether before acidifying the aqueous layer to protonate your product for its extraction.[4]
Table 1: Typical Boc-Protection Conditions
| Reagent System | Base | Solvent | Temperature (°C) | Typical Time | Notes |
| Boc₂O | NaOH | Water/Dioxane | 0 - RT | 2-12 h | Standard, cost-effective method. |
| Boc₂O | Triethylamine, DMAP (cat.) | Acetonitrile or DCM | RT | 1-4 h | Faster reaction, good for hindered amines.[2] |
| BOC-ON | Triethylamine | Water/Dioxane | RT | ~3 h | Rapid reaction, requires careful removal of oxime byproduct.[4] |
Cbz Protection: FAQs and Troubleshooting
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, valued for its stability and removal by catalytic hydrogenation.[7][8][]
Frequently Asked Questions
Q1: What is the standard procedure for Cbz-protection? A1: The most common method is the Schotten-Baumann reaction, where the β-amino acid is treated with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions (pH 8-10).[10] A mixed base system of Na₂CO₃ and NaHCO₃ can be used to effectively buffer the pH.[10]
Q2: Why is controlling the pH so important during Cbz protection? A2: A pH that is too low will cause the Cbz-Cl reagent to decompose.[10] A pH that is too high can lead to racemization of the amino acid.[10] Maintaining a pH between 8 and 10 is crucial for high yield and optical purity.
Q3: My compound has a double bond. Can I still use a Cbz group? A3: It is not recommended if you plan to deprotect via standard catalytic hydrogenation (e.g., H₂ with Pd/C), as this will likely reduce the double bond as well.[11] In this case, consider alternative deprotection methods like using transfer hydrogenation with a different hydrogen source or acidic cleavage (e.g., HBr in acetic acid), though the latter is harsh.[12]
Troubleshooting Guide
Problem 1: The reaction is sluggish and the yield is low.
-
Possible Cause: Poor pH control. If the pH drops below 8, the reaction will slow down or stop as Cbz-Cl decomposes and the amine becomes protonated.
-
Solution: Use a pH meter and add base (e.g., 2M NaOH) concurrently with the Cbz-Cl to maintain the optimal pH range. Alternatively, use a robust buffer system as described by Abell et al. (Na₂CO₃:NaHCO₃ = 2:1).[10]
Problem 2: During deprotection by hydrogenation, the reaction stalls.
-
Possible Cause: Catalyst poisoning. Sulfur-containing functional groups (thiols, thioethers) are known poisons for palladium catalysts.[12]
-
Solution: Ensure the starting material is free of sulfur-containing impurities. If the substrate itself contains sulfur, consider a non-hydrogenation-based deprotection method.[12]
Problem 3: An N-benzyl side product is formed during hydrogenolysis.
-
Possible Cause: Insufficient hydrogen source during catalytic transfer hydrogenation.[10] This can lead to the formation of N-benzyl-protected tertiary amines.
-
Solution: Ensure an adequate amount of the hydrogen donor (e.g., ammonium formate) is used. Standard catalytic hydrogenation with H₂ gas is less prone to this specific side reaction.
Table 2: Cbz-Protection and Deprotection Conditions
| Process | Reagent System | Solvent | Key Parameters | Potential Issues |
| Protection | Benzyl Chloroformate (Cbz-Cl) | Water/Dioxane | pH must be maintained between 8-10.[10] | Reagent decomposition (low pH), racemization (high pH).[10] |
| Deprotection | H₂, Pd/C (10%) | Methanol, Ethanol, or EtOAc | Atmospheric or higher pressure. | Catalyst poisoning by sulfur.[12] Incompatible with reducible groups (alkenes, etc.).[11] |
| Deprotection | HBr in Acetic Acid | Acetic Acid | 0°C to RT | Harsh conditions, can cleave other acid-labile groups. May cause acetylation of the amine.[12] |
Fmoc Protection: FAQs and Troubleshooting
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis (SPPS) because it can be removed under very mild basic conditions, making it orthogonal to acid-labile Boc and side-chain protecting groups.[13][14]
Frequently Asked Questions
Q1: What are the best reagents for introducing an Fmoc group? A1: 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is generally preferred over 9-fluorenylmethyl chloroformate (Fmoc-Cl). Fmoc-OSu is more stable and less likely to cause the formation of dipeptide impurities during the protection step.[14][15]
Q2: What are the challenges associated with Fmoc chemistry? A2: While robust, Fmoc chemistry can have issues with aggregation of growing peptide chains, especially for hydrophobic sequences.[13] Additionally, certain amino acids are prone to side reactions, such as aspartimide formation from aspartic acid, under the basic deprotection conditions.[13][16]
Q3: Can impurities in Fmoc-amino acids cause problems? A3: Yes. Commercially available Fmoc-amino acids can contain impurities like Fmoc-β-Ala-OH or dipeptides (Fmoc-Xaa-Xaa-OH).[15][17] These can be incorporated into a peptide sequence, leading to deletion or insertion mutants that are difficult to purify.[17] Using high-purity reagents is critical.[18]
Troubleshooting Guide
Problem 1: Low yield during the Fmoc-protection step.
-
Possible Cause: A Lossen-type rearrangement can occur when using Fmoc-OSu, leading to the formation of Fmoc-β-Ala-OH as a significant byproduct, which reduces the yield of the desired product.[17]
-
Solution: Optimize the reaction conditions. The rate of addition of Fmoc-OSu and the choice of solvent can have a considerable impact. One study found that using acetone as a solvent with a slow addition time (e.g., 10 minutes) gave the best results.[19]
-
Possible Cause: Formation of dimeric structures. An excess of the Fmoc reagent can lead to the formation of unwanted dimers, reducing the overall yield.[19]
-
Solution: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.05 equivalents) of the Fmoc-OSu reagent.[14]
Problem 2: The Fmoc group is prematurely cleaved during subsequent reaction steps.
-
Possible Cause: The Fmoc group is labile to any basic conditions, not just piperidine. Exposure to other amines or basic reagents, even mildly basic ones, can cause gradual deprotection.
-
Solution: Scrutinize all downstream reaction conditions. If basic conditions are required for other transformations, consider switching to a more robust protecting group like Boc or Cbz if possible.
Problem 3: Racemization is observed in the final product.
-
Possible Cause: The α-proton of an activated amino acid can be abstracted by base, leading to racemization.[14] This is a concern during peptide coupling steps.
-
Solution: Use coupling additives like 1-hydroxybenzotriazole (HOBt) or Oxyma to suppress racemization. Minimize the time the amino acid is in its activated, pre-coupled state.
Table 3: Fmoc-Protection Conditions
| Reagent | Base | Solvent | Temperature (°C) | Key Considerations |
| Fmoc-OSu | Na₂CO₃ or NaHCO₃ | Water/Dioxane or Water/Acetone | 0 - RT | Preferred reagent due to lower side reactions.[14] Slow addition is key to minimizing byproducts.[19] |
| Fmoc-Cl | Na₂CO₃ or NaHCO₃ | Water/Dioxane | 0 - RT | Can lead to dipeptide formation.[15] Less stable than Fmoc-OSu. |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a β-Amino Acid
-
Dissolution: Dissolve the β-amino acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (NaHCO₃, 2.5 eq). Stir the mixture until all solids are dissolved.
-
Addition of Boc₂O: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC (ninhydrin stain will show the disappearance of the free amine).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash twice with diethyl ether to remove any unreacted Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0°C and acidify to pH 2-3 by the slow addition of 1M HCl or 5% citric acid solution.[4]
-
Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-β-amino acid.
Protocol 2: General Procedure for N-Cbz Protection of a β-Amino Acid
-
Dissolution: Dissolve the β-amino acid (1.0 eq) in 2M NaOH (aq) and cool the solution to 0°C.
-
Reagent Addition: While maintaining the temperature at 0°C and stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2M NaOH solution simultaneously in a dropwise manner. Use a pH meter to ensure the pH of the reaction mixture is maintained between 9 and 10.[10]
-
Reaction: After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Wash the reaction mixture twice with diethyl ether to remove any excess Cbz-Cl.
-
Acidification & Extraction: Acidify the aqueous layer to pH 2 with 1M HCl. A white precipitate of the product should form.
-
Isolation: Extract the product with ethyl acetate (three times). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-Cbz-β-amino acid.
Protocol 3: General Procedure for N-Fmoc Protection of a β-Amino Acid
-
Dissolution: Dissolve the β-amino acid (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃). Stir until a clear solution is obtained.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane or acetone.[14] Add this solution dropwise to the stirred amino acid solution at room temperature over a period of 30-60 minutes.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu and other non-polar byproducts.[14]
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl. The N-Fmoc-β-amino acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
References
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. peptide.com [peptide.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Chiral Amines
<content_type>
Welcome to the technical support center for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of chiral amines. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet challenging issue. Here, we will delve into the root causes of peak tailing and provide systematic, field-proven strategies to restore symmetrical, Gaussian peaks, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for chiral amine analysis?
A1: Peak tailing is a distortion where the trailing half of a chromatographic peak is broader than the leading half, resulting in an asymmetrical shape.[1][2] In an ideal HPLC separation, peaks should be symmetrical, or Gaussian.[3] This asymmetry is problematic because it can lead to decreased resolution between enantiomers, inaccurate peak integration, and compromised quantitative accuracy.[3][4] For chiral amines, which are often basic compounds, this issue is particularly prevalent due to their tendency to interact strongly with the stationary phase.[3][5]
Q2: What is the primary cause of peak tailing for basic compounds like chiral amines?
A2: The most common cause of peak tailing for basic analytes, including chiral amines, is secondary interactions with the stationary phase.[6][7] Specifically, basic amine functional groups can interact strongly with residual acidic silanol groups (Si-OH) present on the surface of silica-based chiral stationary phases (CSPs).[8][9] This creates a secondary, stronger retention mechanism in addition to the primary chiral recognition interaction, leading to a delayed elution for a portion of the analyte molecules and causing the characteristic "tail".[2][6]
Q3: Can the mobile phase composition contribute to peak tailing?
A3: Absolutely. The mobile phase pH is a critical factor.[3] If the mobile phase pH is close to the pKa of the chiral amine, the analyte can exist in both ionized and non-ionized forms, leading to peak asymmetry.[10] Additionally, an inappropriate choice or concentration of mobile phase additives, such as acids or bases, can either fail to suppress or even exacerbate undesirable secondary interactions.[11][12]
Q4: How does the choice of chiral stationary phase (CSP) affect peak tailing?
A4: The type and quality of the CSP are crucial. Older, Type A silica-based columns often have a higher concentration of acidic silanol groups and trace metal contaminants, which can increase peak tailing for basic compounds.[8] Modern, high-purity, Type B silica columns that are "end-capped" are designed to minimize these secondary interactions.[2][13] End-capping is a process that chemically blocks many of the residual silanol groups, creating a more inert surface.[6][13] Furthermore, different chiral selectors (e.g., polysaccharide-based, protein-based) will have different surface chemistries, influencing the potential for secondary interactions.[14][15]
Q5: Besides chemical interactions, are there any physical or system-related causes for peak tailing?
A5: Yes, several physical and system-related factors can contribute to peak tailing for all types of compounds, including chiral amines:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[3][7]
-
Column Degradation: A void at the column inlet, a partially blocked frit, or degradation of the packed bed can disrupt the flow path and cause peak distortion.[3][16]
-
Extra-Column Volume: Excessive dead volume in the system, such as from long or wide-bore tubing between the injector, column, and detector, can cause band broadening and peak tailing.[10][17]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing in your chiral amine separations.
Issue 1: Peak Tailing Observed for Chiral Amine Analytes
Symptom: The peaks corresponding to the chiral amine enantiomers exhibit significant tailing (Asymmetry Factor > 1.2), while other non-amine peaks in the chromatogram may have a good shape.
Caption: Systematic workflow for troubleshooting peak tailing of chiral amines.
The mobile phase is often the first and most effective parameter to adjust. The goal is to minimize the interaction between the basic amine and the acidic silanol groups on the stationary phase.
Protocol: Mobile Phase Modification
-
Adjust pH: For basic amines, lowering the mobile phase pH (e.g., to pH 2-3) will protonate the residual silanol groups, reducing their ability to interact with the protonated amine analyte.[4][6]
-
Add a Competing Base: An alternative strategy is to add a small concentration of another basic compound to the mobile phase. This "competing base" will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[5][13]
-
Increase Buffer Concentration: In reversed-phase chromatography, increasing the ionic strength of the mobile phase can help mask the residual silanol interactions.[3][13]
Data Summary: Effect of Mobile Phase Additives on Peak Asymmetry
| Mobile Phase Condition | Typical Additive | Concentration | Expected Impact on Peak Tailing |
| Low pH (Reversed-Phase) | Formic Acid / TFA | 0.1% (v/v) | Significant Reduction |
| Competing Base (Normal-Phase) | Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Significant Reduction |
| Increased Ionic Strength | Phosphate/Acetate Buffer | 25-50 mM | Moderate Reduction |
If mobile phase optimization is insufficient, the issue may lie with the column chemistry itself.
Protocol: Column Evaluation
-
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica (Type B) with robust end-capping are specifically designed to reduce silanol activity.[8][13] If you are using an older column, switching to a newer generation column can dramatically improve peak shape for basic compounds.[2][6]
-
Consider Alternative Stationary Phases: If peak tailing persists even with a modern end-capped column, explore CSPs with different surface chemistries.
-
Immobilized Polysaccharide Phases: These offer greater solvent compatibility, allowing for a wider range of mobile phase conditions to be explored for method development.[11][18]
-
Polymer-Based or Hybrid Columns: These stationary phases have inherently lower or no silanol activity and can provide excellent peak shapes for basic analytes.[4][8]
-
Injecting too high a concentration or volume of your sample can lead to peak tailing.[19]
Protocol: Overload Assessment
-
Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Inject and Analyze: Inject the diluted samples and observe the peak shape.
-
Evaluation: If the peak tailing decreases and the peak shape becomes more symmetrical with increasing dilution, the original sample was overloading the column.[1][3] To resolve this, either reduce the sample concentration or the injection volume.[4]
If the issue is not chemical, it may be related to the physical setup of your HPLC system.
Protocol: System Check
-
Check for Column Voids/Blockages: A sudden increase in backpressure accompanied by peak distortion may indicate a blocked inlet frit.[16] Peak fronting or splitting can suggest a void at the head of the column.[3][20]
-
Minimize Extra-Column Volume: Long or wide-diameter tubing can contribute to peak broadening and tailing.[10][19]
Causality Diagram: The Origin of Peak Tailing for Chiral Amines
This diagram illustrates the key interactions at the molecular level that lead to peak tailing.
Caption: Interaction model showing how secondary interactions cause peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromtech.com [chromtech.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. labcompare.com [labcompare.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. chiraltech.com [chiraltech.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. columnex.com [columnex.com]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Method Development for Impurity Profiling of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for impurity profiling of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities associated with this compound?
A1: Potential impurities can be categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These can arise during synthesis and may include:
-
Enantiomeric Impurity: The (R)-isomer of 3-Amino-3-(2-methyl-phenyl)-propionic acid.
-
Starting Material Carryover: Unreacted starting materials from the synthetic route.
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
Byproducts: Resulting from side reactions during the synthesis. For instance, in asymmetric synthesis of β-amino acids, byproducts can form due to low yields or drastic reaction conditions that might degrade substrates.[1]
-
-
Degradation Products: These can form during storage or upon exposure to stress conditions. Potential degradation pathways for a molecule with a β-amino acid and a phenyl group include:
-
Oxidation: Oxidation of the methyl group on the phenyl ring to a carboxylic acid or alcohol.
-
Decarboxylation: Loss of the carboxylic acid group.
-
Deamination: Removal of the amino group.
-
Photodegradation: Degradation upon exposure to light.
-
Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful techniques for this purpose.
-
HPLC with Chiral Stationary Phases (CSPs): This is essential for separating the (S)-enantiomer from its (R)-enantiomer.
-
LC-MS/MS: This technique is invaluable for the identification and structural elucidation of unknown impurities.[2] It provides molecular weight information and fragmentation patterns that help in identifying the structure of the impurities.
Q3: How do I perform a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are conducted to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5][6] The compound should be subjected to the following conditions:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., heating the solid compound at 80°C.
-
Photodegradation: Exposing the compound to UV and visible light.
The extent of degradation should be targeted at 10-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[3]
Troubleshooting Guides
Chiral HPLC Method Development
Issue: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). For amino acids, macrocyclic glycopeptide-based CSPs are often effective. |
| Suboptimal Mobile Phase | - Vary the organic modifier (e.g., methanol, acetonitrile, isopropanol) and its percentage.- Adjust the pH of the aqueous phase, especially for ionizable compounds.- Add additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. |
| Incorrect Temperature | - Optimize the column temperature. Lower temperatures often increase enantioselectivity. |
| Low Flow Rate | Chiral separations can sometimes benefit from lower flow rates, which can be as low as 0.2 mL/min for a 4.6 mm ID column.[6] |
Issue: Peak Tailing.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | - For basic compounds, add a basic modifier like 0.1% DEA.- For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated; adding 0.1% TFA can help. |
| Column Overload | Dilute the sample and re-inject. |
| Column Contamination or Degradation | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
LC-MS Impurity Identification
Issue: Difficulty in identifying an unknown impurity peak.
| Possible Cause | Troubleshooting Step |
| Insufficient Ionization | - Try different ionization sources (e.g., ESI, APCI) in both positive and negative modes. |
| Co-eluting Peaks | - Optimize the chromatographic method to improve separation.- Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. |
| Complex Fragmentation Pattern | - Perform MS/MS experiments at different collision energies to obtain a clearer fragmentation pattern.- Compare the fragmentation pattern with known degradation pathways of similar compounds. |
Data Presentation
Table 1: Representative HPLC Method Parameters for Chiral Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP |
| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (S)-isomer | ~12 min |
| Expected Retention Time (R)-isomer | ~15 min |
| Expected Resolution (Rs) | > 2.0 |
Note: These are representative values and will require optimization for the specific compound and system.
Table 2: Potential Impurities and their m/z Values
| Impurity | Potential Origin | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| This compound | Active Pharmaceutical Ingredient (API) | C₁₀H₁₃NO₂ | 179.09 | 180.10 |
| (R)-3-Amino-3-(2-methyl-phenyl)-propionic acid | Enantiomeric Impurity | C₁₀H₁₃NO₂ | 179.09 | 180.10 |
| 3-(2-methyl-phenyl)-propionic acid | Deamination Product | C₁₀H₁₂O₂ | 164.08 | 165.09 |
| (S)-3-Amino-3-(2-carboxy-phenyl)-propionic acid | Oxidation Product | C₁₀H₁₁NO₄ | 209.07 | 210.08 |
| (S)-2-(2-methyl-phenyl)-ethylamine | Decarboxylation Product | C₉H₁₃N | 135.10 | 136.11 |
Experimental Protocols
Protocol for Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H) as they are effective for a wide range of compounds.
-
Mobile Phase Screening:
-
Prepare mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). A common starting point is 90:10 (non-polar:polar).
-
Include a small amount of an acidic or basic additive (e.g., 0.1% TFA or DEA) to improve peak shape.
-
-
Optimization:
-
Systematically vary the percentage of the organic modifier in 5% increments to optimize resolution and retention time.
-
Adjust the column temperature between 15°C and 40°C to see the effect on enantioselectivity.
-
Optimize the flow rate (typically between 0.5 and 1.5 mL/min).
-
-
Method Validation: Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose the stock solution to a calibrated light source (UV and visible) as per ICH Q1B guidelines.
-
-
Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples by the developed stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Visualizations
Caption: Workflow for impurity profiling method development.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Biological Activity of (S)- and (R)-3-Amino-3-(2-methyl-phenyl)-propionic acid Enantiomers
A Guide for Researchers and Drug Development Professionals
Introduction
(S)- and (R)-3-Amino-3-(2-methyl-phenyl)-propionic acid are chiral analogs of β-phenylalanine. Their structural resemblance to phenibut, a known modulator of the central nervous system, suggests their potential interaction with GABAergic pathways and other neuronal targets. This guide summarizes the expected differential biological activities of the (S) and (R) enantiomers based on data from the closely related compound, phenibut, and provides detailed experimental protocols for assessing such activities.
Comparative Biological Activity Data
The primary pharmacological activity of racemic phenibut is attributed to its (R)-enantiomer, which exhibits a significantly higher affinity for the GABA-B receptor. Both enantiomers, however, show affinity for the α2δ subunit of voltage-gated calcium channels.
Table 1: Comparative Binding Affinities of Phenibut Enantiomers
| Compound | Target | Ki (μM) | Reference |
| (R)-Phenibut | GABA-B Receptor | 92 ± 3 | [1] |
| (S)-Phenibut | GABA-B Receptor | >1000 | |
| Racemic Phenibut | GABA-B Receptor | 177 ± 2 | [1] |
| (R)-Phenibut | α2δ Subunit (VDCC) | 23 | [2] |
| (S)-Phenibut | α2δ Subunit (VDCC) | 39 | [2] |
Table 2: Comparative In Vivo Effects of Phenibut Enantiomers in Rodent Models
| Test | Species | (R)-Phenibut Effect | (S)-Phenibut Effect | Reference |
| Locomotor Activity | Mice | Dose-dependent decrease | Inactive up to 500 mg/kg | [1] |
| Forced Swim Test | Mice | Significantly decreased immobility time at 100 mg/kg | Inactive up to 500 mg/kg | [1] |
| Tail-Flick Test | Mice | Analgesic activity | Inactive up to 500 mg/kg | [1] |
Experimental Protocols
GABA-B Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the GABA-B receptor using a radioligand competition assay.
Materials:
-
Radioligand: [3H]CGP54626 (a high-affinity GABA-B receptor antagonist)
-
Membrane Preparation: Rat brain cortical membranes or cell membranes expressing recombinant human GABA-B receptors.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Non-specific Binding Control: Unlabeled GABA (1 mM) or Baclofen (100 µM)
-
Test compounds: (S)- and (R)-3-Amino-3-(2-methyl-phenyl)-propionic acid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate, wash the pellet, and resuspend to a final protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In test tubes, combine:
-
50 µL of radioligand ([3H]CGP54626) at a final concentration of 1-5 nM.
-
50 µL of various concentrations of the test compound (or buffer for total binding, or unlabeled GABA/Baclofen for non-specific binding).
-
400 µL of the membrane preparation.
-
-
Incubation: Incubate the mixture for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4][5]
α2δ Subunit of Voltage-Gated Calcium Channel (VDCC) Competitive Binding Assay
This protocol determines the binding affinity of test compounds for the α2δ subunit of VDCCs.
Materials:
-
Radioligand: [3H]-Gabapentin or [3H]-Pregabalin
-
Membrane Preparation: Rat or porcine brain membranes.
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
Non-specific Binding Control: Unlabeled Gabapentin (100 µM)
-
Other materials are as described for the GABA-B receptor binding assay.
Procedure:
-
Membrane Preparation: Prepare brain membranes as described for the GABA-B receptor assay.
-
Assay Setup: Combine radioligand, test compound at various concentrations, and membrane preparation in the assay buffer.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Termination and Washing: Terminate the reaction by rapid filtration and wash the filters.
-
Quantification and Data Analysis: Perform scintillation counting and calculate IC50 and Ki values as described previously.[2]
Signaling Pathways
GABA-B Receptor Signaling Pathway
Activation of the heterodimeric GABA-B receptor (GABA-B1 and GABA-B2 subunits) by an agonist leads to the dissociation of the associated G-protein into Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors.
Role of the α2δ Subunit of Voltage-Gated Calcium Channels
The α2δ subunit is an auxiliary component of high-voltage-activated calcium channels. It plays a crucial role in the trafficking of the pore-forming α1 subunit to the plasma membrane and modulates the channel's biophysical properties.[2][6][7] Binding of ligands, such as the enantiomers of phenibut, to the α2δ subunit can interfere with these functions, potentially reducing calcium influx and subsequent neurotransmitter release.
Conclusion
Based on the data from the structurally similar compound phenibut, it is highly probable that the (R)-enantiomer of 3-Amino-3-(2-methyl-phenyl)-propionic acid is the more potent agonist at the GABA-B receptor, while the (S)-enantiomer is likely inactive or significantly less potent at this target. Both enantiomers are expected to exhibit affinity for the α2δ subunit of voltage-gated calcium channels. These predictions underscore the importance of chiral separation and enantiomer-specific testing in drug development. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses for (S)- and (R)-3-Amino-3-(2-methyl-phenyl)-propionic acid.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [(3)H]-CGP54626A binding to heterodimeric GABA(B) receptors stably expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α2δ subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Absolute Configuration: VCD vs. The Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of new chemical entities. While X-ray crystallography has long been considered the gold standard, vibrational circular dichroism (VCD) has emerged as a powerful and versatile alternative. This guide provides an objective comparison of VCD with X-ray crystallography and optical rotatory dispersion (ORD), supported by experimental data, to assist in selecting the most appropriate method for your research needs.
At a Glance: Comparing the Techniques
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the amount of material available, and the desired turnaround time. The following table summarizes the key performance indicators for each technique.
| Parameter | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography | Optical Rotatory Dispersion (ORD) |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Diffraction of X-rays by the electron cloud of atoms in a single crystal lattice. | Measurement of the rotation of the plane of polarized light as a function of wavelength. |
| Sample Requirements | 5-15 mg of sample, recoverable. Can be a neat liquid, oil, or solid dissolved in a suitable solvent.[1] | High-quality single crystal (typically >0.1 mm). Can be challenging for oils or amorphous solids. | Requires a solution of the chiral compound. |
| Typical Analysis Time | Experimental: 1-12 hours. Computational: hours to days, depending on molecular complexity. | Several days, including crystal growth, data collection, and structure refinement.[2] | Rapid, with modern instruments capable of measurements in milliseconds.[3] |
| Success Rate/Reliability | High for molecules amenable to computational analysis. Machine learning approaches can achieve near-perfect accuracy.[1] | High, with success rates of 77% for obtaining a high-resolution structure reported with co-crystallization techniques.[2] | Generally lower confidence for complex molecules compared to VCD and X-ray crystallography. |
| Key Advantages | - No need for crystallization. - Applicable to a wide range of samples (liquids, oils, solutions). - Provides information about the solution-state conformation. | - Provides a complete 3D structure of the molecule. - Considered the "gold standard" for unambiguous determination. | - Very fast measurement time. - Requires relatively simple instrumentation. |
| Key Disadvantages | - Requires quantum chemical calculations for interpretation. - Can be challenging for highly flexible molecules. - VCD signals are inherently weak. | - Requires a high-quality single crystal, which can be difficult to obtain. - The crystal structure may not represent the solution-state conformation. | - Provides less structural information than VCD or X-ray crystallography. - Can be ambiguous for molecules without a strong chromophore near the chiral center. |
Experimental Protocols
Vibrational Circular Dichroism (VCD)
The determination of absolute configuration by VCD involves a comparison between the experimental spectrum and a spectrum predicted by quantum chemical calculations.
1. Sample Preparation:
-
Dissolve 5-15 mg of the chiral sample in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, DMSO-d₆).
-
The typical concentration ranges from 0.05 M to 0.7 M.
-
Transfer the solution to an IR cell with BaF₂ or CaF₂ windows and a pathlength of 50-100 µm.
2. Spectral Acquisition:
-
Record the VCD and IR spectra simultaneously on a VCD spectrometer.
-
The measurement time can range from 1 to 12 hours to achieve an adequate signal-to-noise ratio.
3. Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G(d).
-
Generate a Boltzmann-weighted average of the calculated spectra based on the relative energies of the conformers.
4. Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both enantiomers (the spectrum of the other enantiomer is the mirror image).
-
If the experimental and calculated spectra show a good correlation in terms of sign and relative intensity of the bands, the absolute configuration of the sample is assigned to that of the calculated enantiomer.
Single-Crystal X-ray Crystallography
This technique provides a direct visualization of the three-dimensional arrangement of atoms in a molecule.
1. Crystal Growth:
-
Grow a single crystal of the compound of interest with dimensions typically greater than 0.1 mm in all directions. This is often the most challenging and time-consuming step.
2. Data Collection:
-
Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer.
-
Rotate the crystal in the beam and collect the diffraction data as a series of spots.
3. Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and the symmetry of the crystal.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.
4. Absolute Configuration Determination:
-
For molecules containing a heavy atom (e.g., Br, Cl), the anomalous dispersion effect can be used to determine the absolute configuration by analyzing the differences in the intensities of Friedel pairs of reflections. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration.
Optical Rotatory Dispersion (ORD)
ORD measures the change in the angle of rotation of plane-polarized light as a function of the wavelength.
1. Sample Preparation:
-
Prepare a solution of the chiral compound in a suitable transparent solvent. The concentration should be adjusted to give a measurable rotation.
2. Spectral Acquisition:
-
Place the solution in a polarimeter cell with a defined path length.
-
Measure the optical rotation at a series of different wavelengths using a spectropolarimeter.
3. Data Analysis:
-
Plot the specific rotation versus the wavelength to obtain the ORD curve.
-
The shape of the ORD curve, particularly the sign of the Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band), can be correlated with the absolute configuration, often by comparison with known compounds or empirical rules like the Octant Rule for ketones.
Workflow for VCD-Based Absolute Configuration Determination
The following diagram illustrates the logical workflow for determining the absolute configuration of a chiral molecule using vibrational circular dichroism.
References
- 1. Exploring machine learning methods for absolute configuration determination with vibrational circular dichroism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. purechemistry.org [purechemistry.org]
- 3. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of synthetic routes to 3-amino-3-arylpropionic acids
A Comparative Guide to the Synthetic Routes of 3-Amino-3-arylpropionic Acids
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-amino-3-arylpropionic acids is of significant interest due to their prevalence in pharmacologically active compounds. This guide provides a comparative analysis of several key synthetic methodologies, complete with experimental data, detailed protocols, and a visual representation of a common synthetic workflow.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for various synthetic routes to 3-amino-3-arylpropionic acids and their derivatives, offering a clear comparison of their performance.
| Synthetic Route | Key Features | Yield (%) | Enantiomeric/Diastereomeric Excess | Reaction Conditions |
| One-Pot Three-Component Reaction | Facile, scalable, and atom-economical. | 17-98% | Generally produces racemic mixtures unless a chiral auxiliary or catalyst is used. | Reflux in ethanol is common; reaction times vary from 20 minutes to several hours.[1] |
| Rhodium-Catalyzed Asymmetric Hydrogenation | Excellent enantioselectivity for the synthesis of chiral β-amino acids. | 95-99% | 97-99% ee | Typically performed under a hydrogen atmosphere with a chiral rhodium catalyst at pressures around 40 psi.[2][3] |
| Mannich-Type Reaction | Versatile for creating C-C bonds and introducing an amino group simultaneously. | 48-96% | High diastereoselectivity is often observed; enantioselectivity depends on the use of chiral catalysts or auxiliaries. | Can be performed at room temperature or below (-78 °C to 23 °C) with reaction times ranging from 1 to 24 hours.[4][5] |
| Strecker Synthesis | A classic method for amino acid synthesis, adaptable for β-amino acids. | Moderate to good | Traditionally yields racemic products, but asymmetric variations exist. | Typically involves the reaction of an aldehyde with a cyanide source and an amine, followed by hydrolysis.[6][7][8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
One-Pot Three-Component Synthesis of 3-Amino-3-phenylpropionic Acid
This protocol describes a straightforward method for synthesizing 3-amino-3-phenylpropionic acid from benzaldehyde, malonic acid, and ammonium acetate.
Materials:
-
Benzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.3 equivalents) in ethanol.[9]
-
Heat the mixture to reflux and maintain for 6 hours.[9]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated white solid by filtration.
-
Recrystallize the crude product from hot methanol to yield pure 3-amino-3-phenylpropionic acid.[9]
Rhodium-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate
This procedure outlines the enantioselective synthesis of a β-amino acid derivative using a chiral rhodium catalyst.
Materials:
-
β-(Acylamino)acrylate substrate
-
[Rh(COD)₂]BF₄
-
Chiral phosphine ligand (e.g., Me-DuPhos)
-
Toluene (anhydrous and deoxygenated)
-
Hydrogen gas
Procedure:
-
In a glovebox, dissolve the β-(acylamino)acrylate substrate in toluene in a suitable pressure vessel.
-
In a separate vial, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ and the chiral ligand in toluene.
-
Add the catalyst solution to the substrate solution.
-
Seal the pressure vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to 40 psi and stir the reaction mixture at room temperature for 24 hours.[2]
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the chiral β-amino acid derivative.
Mannich-Type Reaction for the Synthesis of a β-Amino Ketone
This protocol details a diastereoselective Mannich reaction between an aldehyde, an amine, and a ketone.
Materials:
-
Aromatic aldehyde
-
Aniline
-
Cyclohexanone
-
Amberlyst-15
-
Ethanol
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol) and aniline (1 mmol) in ethanol (10 mL), add cyclohexanone (1.2 mmol) and Amberlyst-15 (0.1 g).
-
Stir the reaction mixture at room temperature for the time specified by monitoring with TLC.
-
After completion of the reaction, filter off the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired β-amino ketone. This method is noted to be highly diastereoselective, favoring the anti-isomer.
Strecker Synthesis of an α-Amino Nitrile (Precursor to β-Amino Acid)
This procedure describes the initial step of the Strecker synthesis to form an α-amino nitrile, which can then be hydrolyzed to the corresponding amino acid.
Materials:
-
Aldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Water
-
Methanol
Procedure:
-
Dissolve the aldehyde in a mixture of water and methanol.
-
Add ammonium chloride and potassium cyanide to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the α-amino nitrile can be extracted with an organic solvent.
-
The crude α-amino nitrile can then be subjected to acidic or basic hydrolysis to yield the desired amino acid.
Visualizing the Synthetic Workflow
A generalized workflow for the synthesis of 3-amino-3-arylpropionic acids via the one-pot, three-component reaction is depicted below. This method is highlighted for its simplicity and efficiency.
Caption: Generalized workflow for the one-pot synthesis of 3-amino-3-arylpropionic acids.
References
- 1. Development of an efficient, one‐pot, multicomponent protocol for synthesis of 8‐hydroxy‐4‐phenyl‐1,2‐dihydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 5. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. news-medical.net [news-medical.net]
- 9. scribd.com [scribd.com]
In Vitro Efficacy of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid: A Comparative Analysis with Standard GABAergic Compounds
A comprehensive in vitro comparison of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid with standard GABAB receptor modulators remains challenging due to the limited publicly available data on its specific biological activity. However, based on its structural similarity to known GABAergic compounds, a comparative guide can be framed to highlight its potential mechanism of action and to provide a benchmark for future in vitro studies.
This compound is a chiral amino acid derivative utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its structural resemblance to phenibut (β-phenyl-γ-aminobutyric acid), a known modulator of the γ-aminobutyric acid (GABA) system, suggests that it may exert its effects through interaction with GABA receptors.[2][3] This guide provides a comparative overview of the in vitro efficacy of its close structural analog, phenibut, and the standard GABAB receptor agonist, baclofen, to offer a predictive framework for the potential activity of this compound.
Comparative In Vitro Efficacy Data
Quantitative in vitro data is essential for comparing the potency and efficacy of novel compounds. While specific data for this compound is not currently available in the public domain, the following table summarizes the in vitro activity of the standard GABAB receptor agonist baclofen and the structurally related compound phenibut.
| Compound | Assay Type | Target | Parameter | Value (µM) | Reference |
| Baclofen | Radioligand Binding | GABAB Receptor | Ki | 0.1 | [4] |
| Functional Assay ([35S]GTPγS) | GABAB Receptor | EC50 | 0.098 | [4] | |
| Phenibut | Radioligand Binding | GABAB Receptor | Ki | 23 (R-phenibut) | [3] |
| Functional Assay | GABAB Receptor | Agonist Activity | Lower affinity than baclofen | [3] |
Ki : Inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies higher affinity. EC50 : Half-maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response.
Signaling Pathways and Experimental Workflows
The primary target for the compounds discussed is the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission.[5] Activation of the GABAB receptor leads to a cascade of downstream signaling events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Simplified signaling pathway of the GABAB receptor.
The in vitro efficacy of compounds targeting GABAB receptors is typically assessed through a series of well-established experimental workflows. These include radioligand binding assays to determine the affinity of the compound for the receptor and functional assays to measure its agonistic or antagonistic activity.
Caption: General experimental workflow for in vitro characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of standard protocols for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the GABAB receptor by competing with a radiolabeled ligand.
-
Materials: Cell membranes expressing GABAB receptors, radioligand (e.g., [3H]GABA, [3H]baclofen), test compound, incubation buffer, wash buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding), which is then used to calculate the Ki value.[2]
-
[35S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the GABAB receptor upon agonist binding.
-
Materials: Cell membranes expressing GABAB receptors, [35S]GTPγS, GDP, test compound, incubation buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
The membranes are then incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.
-
Agonist binding to the GABAB receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
The data is used to generate a dose-response curve and determine the EC50 and maximal efficacy of the test compound.
-
Conclusion
While direct in vitro efficacy data for this compound is not yet available, its structural similarity to phenibut strongly suggests potential activity at GABAB receptors. The provided comparative data for baclofen and phenibut, along with the outlined experimental protocols and signaling pathways, offer a robust framework for guiding future in vitro investigations. Elucidating the specific binding affinity and functional activity of this compound at GABAB and potentially other receptors will be a critical step in understanding its pharmacological profile and therapeutic potential for neurological disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Practical Guide to Cross-Validation of HPLC and CE for Chiral Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a cornerstone of modern pharmaceutical development and quality control. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, regulatory agencies mandate rigorous control and analysis of the stereoisomeric composition of drug substances. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful and widely employed analytical techniques for chiral separations. Cross-validation of these orthogonal methods provides a high degree of confidence in the accuracy and reliability of chiral purity data.
This guide offers an objective comparison of HPLC and CE for chiral purity analysis, supported by experimental data and detailed methodologies. It aims to assist researchers, scientists, and drug development professionals in selecting appropriate analytical strategies and implementing robust cross-validation protocols.
At a Glance: HPLC vs. CE for Chiral Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a well-established technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] In chiral HPLC, this is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[2] Capillary Electrophoresis (CE), on the other hand, separates ionized molecules in an electric field based on their charge-to-mass ratio.[1] For chiral separations in CE, a chiral selector is typically added to the background electrolyte.[1]
While both techniques are staples in the analytical laboratory, their strengths in chiral analysis differ. HPLC is often considered the go-to method due to its versatility, robustness, and scalability.[1] CE, however, can offer superior separation efficiency, faster analysis times, and significantly lower consumption of solvents and samples, making it a "greener" alternative.[3]
Quantitative Performance Comparison
The following table summarizes typical validation parameters for HPLC and CE methods for the analysis of chiral compounds, compiled from various studies. This data illustrates the performance characteristics of each technique.
| Parameter | HPLC | Capillary Electrophoresis (CE) |
| Analyte Example | Escitalopram | Escitalopram |
| Linearity (r²) | > 0.998[4] | > 0.999 |
| Precision (%RSD) | < 2.0%[2] | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] | 98.0% - 102.0% |
| Limit of Detection (LOD) | 2.54 µg/mL[4] | Typically in the low µg/mL range |
| Limit of Quantitation (LOQ) | 7.68 µg/mL[4] | Typically in the low µg/mL range |
| Resolution (Rs) | > 1.5 is achievable[4] | > 1.5 is achievable |
| Analysis Time | 10 - 30 minutes (typical) | 5 - 20 minutes (typical) |
| Solvent Consumption | High | Very Low |
| Sample Volume | Microliters (µL) | Nanoliters (nL) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for chiral purity analysis by HPLC and CE.
Chiral HPLC Method for the Analysis of a Beta-Blocker (e.g., Bisoprolol)
This protocol outlines a general approach for the enantiomeric separation of a beta-blocker using a macrocyclic glycopeptide chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chirobiotic V column (250 x 4.6 mm, 5 µm)[5]
-
HPLC-grade methanol, acetic acid, and triethylamine[5]
-
Bisoprolol standard
2. Chromatographic Conditions:
-
Mobile Phase: Methanol/acetic acid/triethylamine (100:0.20:0.15 v/v/v)[5]
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 45 °C[5]
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of bisoprolol in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to the desired concentrations for calibration standards and quality control samples.
4. Method Validation Parameters:
-
Specificity: Analyze blank samples, individual enantiomers, and the racemic mixture to ensure no interference.
-
Linearity: Prepare calibration standards over a concentration range of 0.075 µg/mL to 5 µg/mL.[5]
-
Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Accuracy: Use a spiking method at different concentration levels.
-
LOD and LOQ: Determine based on signal-to-noise ratios of 3:1 and 10:1, respectively.[5]
-
Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., mobile phase composition, flow rate, temperature).
Chiral CE Method for the Analysis of an NSAID (e.g., Ketoprofen)
This protocol describes a general procedure for the enantiomeric separation of a non-steroidal anti-inflammatory drug (NSAID) using cyclodextrins as a chiral selector.
1. Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Background electrolyte (BGE) components: sodium phosphate buffer, chiral selector (e.g., hydroxypropyl-β-cyclodextrin)
-
Ketoprofen standard
2. Electrophoretic Conditions:
-
Background Electrolyte (BGE): 20 mM sodium phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin
-
Applied Voltage: 25 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 254 nm
3. Sample Preparation:
-
Dissolve the ketoprofen standard in the BGE to a concentration of 1 mg/mL.
-
Prepare further dilutions as required for method validation.
4. Method Validation Parameters:
-
Specificity: Analyze the BGE, individual enantiomers, and the racemic mixture.
-
Linearity: Prepare and analyze a series of calibration standards.
-
Precision: Assess repeatability and intermediate precision.
-
Accuracy: Perform recovery studies with spiked samples.
-
LOD and LOQ: Determine based on signal-to-noise ratios.
-
Robustness: Investigate the influence of minor variations in BGE concentration, pH, voltage, and temperature.
Cross-Validation Workflow
A structured workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages in the cross-validation of HPLC and CE methods for chiral purity analysis.
Caption: A workflow for the cross-validation of HPLC and CE methods.
Conclusion
Both HPLC and Capillary Electrophoresis are powerful and effective techniques for chiral purity analysis.[1] HPLC offers a high degree of flexibility through a wide variety of commercially available chiral stationary phases and mobile phase compositions, making it a robust and widely applicable method.[1][5] It is particularly advantageous when dealing with complex matrices and when scalability to preparative chromatography is a consideration. Capillary Electrophoresis excels in providing high-efficiency separations with short analysis times and minimal solvent consumption, making it an attractive "green" alternative.[3][6]
The choice between HPLC and CE will ultimately depend on the specific requirements of the analysis, including the physicochemical properties of the enantiomers, the desired resolution and sensitivity, and practical considerations such as sample throughput, analysis time, and cost. For ensuring the highest level of data integrity, a cross-validation approach utilizing both of these orthogonal techniques is highly recommended. By employing a systematic approach to method development, validation, and cross-validation, researchers can ensure the generation of high-quality, reliable data for chiral purity, which is paramount for the development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benchmarking (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid in Neurological Disorder Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, a tolyl-containing GABA analog also referred to as Tolibut, against other key modulators of neurotransmission in preclinical models of neurological disorders. The following sections detail its performance in models of epilepsy, neuropathic pain, and cognitive dysfunction, benchmarked against the established GABA-B agonists, Baclofen and Phenibut, and the α2δ ligand, Pregabalin.
Mechanism of Action: A GABA-B Receptor Agonist
This compound is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its chemical structure, featuring a tolyl group, aligns it with other aryl-substituted GABA analogs like Phenibut (phenyl-substituted) and Baclofen (chlorophenyl-substituted). These compounds are known to exert their effects primarily by acting as agonists at the GABA-B receptor.[1] Activation of GABA-B receptors leads to a cascade of inhibitory signaling events within the central nervous system, including the modulation of ion channels and inhibition of neurotransmitter release, which underlies their therapeutic potential in various neurological disorders.
Proposed GABA-Bergic Signaling Pathway of Tolibut
Performance in Anticonvulsant Models
The anticonvulsant properties of this compound and its comparators are often evaluated using the Maximal Electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Mice)
| Compound | Mechanism of Action | ED₅₀ (mg/kg, i.p.) | Efficacy Notes |
| This compound (Tolibut) | GABA-B Agonist | Data not available | Alleviated seizures, but to a lesser extent than Baclofen.[1] |
| Baclofen | GABA-B Agonist | Ineffective alone | Potentiates the effect of other anticonvulsants like phenobarbital. |
| Phenibut | GABA-B Agonist | Data not available | Demonstrates neuroprotective properties in the MES model.[1] |
| Pregabalin | α2δ Ligand | ~45-50 | Effective in reducing seizure percentage and increasing latency. |
Performance in Neuropathic Pain Models
The efficacy of these compounds in mitigating neuropathic pain is commonly assessed using the Chronic Constriction Injury (CCI) model in rodents, with pain sensitivity measured by the von Frey test for mechanical allodynia.
Table 2: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain (Rats)
| Compound | Mechanism of Action | Effective Dose Range (mg/kg) | Outcome |
| This compound (Tolibut) | GABA-B Agonist | Data not available | Expected to have analgesic properties based on its mechanism. |
| Baclofen | GABA-B Agonist | 10 (s.c.) | Reversed cold allodynia. |
| Phenibut | GABA-B Agonist | Data not available | Possesses antinociceptive effects. |
| Pregabalin | α2δ Ligand | 30 (p.o.) | Markedly reduced cold allodynia, mechanical and heat hyperalgesia.[2] |
Performance in Cognitive Function Models
The impact on cognitive function is often investigated using the scopolamine-induced amnesia model, which mimics cholinergic dysfunction. The passive avoidance test is a common behavioral paradigm to assess learning and memory.
Table 3: Efficacy in the Scopolamine-Induced Amnesia Model (Passive Avoidance Test in Rats)
| Compound | Mechanism of Action | Effective Dose (mg/kg) | Outcome on Amnesia |
| This compound (Tolibut) | GABA-B Agonist | 20 | Exhibited antiamnestic activity against electroshock-induced amnesia, but not scopolamine-induced amnesia.[1] |
| Baclofen | GABA-B Agonist | 20 | Improved passive avoidance conditioning and exerted an antiamnestic effect.[1] |
| Phenibut | GABA-B Agonist | 20 | Improved passive avoidance conditioning and exerted an antiamnestic effect.[1] |
| Pregabalin | α2δ Ligand | Data not available | Not typically evaluated for nootropic effects in this model. |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
Objective: To assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.
Workflow:
MES Test Workflow
Methodology:
-
Animals: Male albino mice (20-25 g) are used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Electrical Stimulation: After a set pre-treatment time (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of topical anesthetic is applied to the eyes before electrode placement.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To induce a neuropathic pain state and evaluate the analgesic efficacy of a compound.
Workflow:
CCI Model and von Frey Testing Workflow
Methodology:
-
Surgery: Under anesthesia, the common sciatic nerve of a rat is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.
-
Post-operative Period: Animals are allowed to recover for several days to a week for the neuropathic pain to develop.
-
Behavioral Testing (von Frey Test):
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the filament of the lowest force that elicits a withdrawal response.
-
-
Drug Testing: The paw withdrawal threshold is measured before and after administration of the test compound or vehicle. An increase in the withdrawal threshold indicates an analgesic effect.
Scopolamine-Induced Amnesia (Passive Avoidance Test)
Objective: To assess the ability of a compound to reverse cognitive deficits induced by scopolamine.
Workflow:
Passive Avoidance Test Workflow
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition Trial):
-
Animals are pre-treated with the test compound or vehicle, followed by an injection of scopolamine (to induce amnesia) or saline.
-
Each animal is placed in the light compartment. When it enters the dark compartment, a mild, brief foot shock is delivered.
-
-
Testing (Retention Trial):
-
24 hours after the training trial, the animal is again placed in the light compartment.
-
The latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive experience.
-
-
Data Analysis: The step-through latencies of the different treatment groups are compared. A significant increase in latency in the compound-treated group compared to the scopolamine-only group suggests an anti-amnesic effect.
Conclusion
This compound (Tolibut) demonstrates a pharmacological profile consistent with its classification as a GABA-B receptor agonist, showing activity in preclinical models of epilepsy and cognitive function.[1] While direct quantitative comparisons of potency with other GABAergic modulators and α2δ ligands are limited by the available data, its qualitative effects suggest it is a compound of interest for further investigation in the field of neurological disorders. Future studies should aim to establish dose-response relationships and expand its evaluation in a broader range of neurological disease models to fully characterize its therapeutic potential.
References
- 1. Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of some convulsant agents on the protective activity of topiramate against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Purity of Synthesized β-Amino Acids: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, establishing the absolute purity of synthesized β-amino acids is a critical step in ensuring the validity of experimental results and the safety and efficacy of novel therapeutics. A single analytical method is often insufficient to provide a complete purity profile. Therefore, a multi-faceted approach utilizing orthogonal methods—techniques that measure the same property through different physical principles—is essential for a comprehensive assessment. This guide compares the most common orthogonal methods for confirming the purity of β-amino acids, providing supporting experimental data and detailed protocols.
The purity of a β-amino acid is not solely defined by the absence of contaminants from the synthesis but also by its correct stereochemistry. Thus, a thorough analysis must address both chemical and chiral purity. The primary orthogonal methods for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
Comparison of Orthogonal Analytical Methods
The selection of an appropriate analytical method or a combination thereof depends on the specific purity question being addressed—be it the detection of impurities, confirmation of molecular structure, or determination of enantiomeric excess. The following table summarizes the key performance characteristics of the principal orthogonal methods.
| Analytical Method | Principle | Information Provided | Typical Purity Range (%) | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Chemical purity, presence of synthetic byproducts. | 95-99.9% | ng to pg range | High resolution, widely available, quantifiable. | May not separate all structurally similar impurities. |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Enantiomeric purity (enantiomeric excess, %ee). | >99% ee | ng to pg range | Direct separation of enantiomers without derivatization.[1] | CSPs can be expensive and have limited lifetimes. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of impurities, quantification (qNMR). | >95% | ~0.1% for impurities | Non-destructive, provides detailed structural information.[2][3] | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | Molecular weight confirmation.[4] | N/A | fmol to amol range | High sensitivity and mass accuracy. | Does not provide information on isomeric purity. |
| Gas Chromatography-MS (GC-MS) | Partitioning in a gaseous mobile phase and separation on a stationary phase, followed by mass analysis. | Chiral and chemical purity (after derivatization).[5][6] | >99% ee | pg to fg range | High resolution for volatile compounds, sensitive detection. | Requires derivatization for non-volatile amino acids.[7] |
| Elemental Analysis (EA) | Combustion of the sample to determine the percentage of C, H, and N. | Confirmation of elemental composition.[4][8] | ±0.4% deviation from theoretical | µg range | Fundamental confirmation of the molecular formula. | Insensitive to impurities with similar elemental composition. |
Experimental Workflows and Logical Relationships
The application of these orthogonal methods should follow a logical progression to build a comprehensive purity profile of the synthesized β-amino acid. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the comprehensive purity analysis of synthesized β-amino acids using orthogonal methods.
Key Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method separates the target β-amino acid from any non-chiral impurities.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Procedure:
-
Prepare a stock solution of the β-amino acid in the mobile phase at a concentration of 1 mg/mL.
-
Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.
-
Inject 10 µL of the sample solution.
-
Run a gradient, for example, from 5% to 95% solvent B over 20 minutes.
-
Monitor the elution profile at 214 nm.
-
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[9]
Chiral HPLC for Enantiomeric Purity
This technique is essential for determining the enantiomeric excess of the synthesized β-amino acid.
-
Instrumentation: An HPLC system with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based or cyclodextrin-based column).
-
Mobile Phase: An isocratic mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid. The exact composition is highly dependent on the specific β-amino acid and the CSP.
-
Procedure:
-
Prepare a 1 mg/mL solution of the β-amino acid in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject 10 µL of the sample.
-
Monitor the separation at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis: The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: %ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.
¹H NMR Spectroscopy for Structural Confirmation and Purity
NMR provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the β-amino acid in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.[2]
-
Procedure:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals corresponding to the β-amino acid and the internal standard.
-
-
Data Analysis: The purity can be determined by comparing the integral of the analyte protons to the integral of the protons of the internal standard. The chemical shifts and coupling constants should be consistent with the expected structure. The absence of significant impurity signals is a key indicator of high purity.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis
GC-MS is a highly sensitive method for determining enantiomeric purity, particularly after derivatization.
-
Instrumentation: A GC system coupled to a mass spectrometer, equipped with a chiral capillary column (e.g., Chirasil-Val).
-
Derivatization: β-amino acids are non-volatile and require derivatization before GC analysis. A common procedure involves esterification followed by acylation (e.g., with trifluoroacetic anhydride).[11]
-
Procedure:
-
Derivatize the β-amino acid sample.
-
Inject the derivatized sample into the GC.
-
Use a temperature program to separate the diastereomeric derivatives.
-
The mass spectrometer is used for detection and confirmation of the identity of the eluted peaks.
-
-
Data Analysis: The enantiomeric purity is determined from the integrated peak areas of the separated diastereomers.
Elemental Analysis
This fundamental technique confirms the elemental composition of the synthesized compound.
-
Instrumentation: An elemental analyzer.
-
Procedure:
-
A precisely weighed sample (typically 1-3 mg) is combusted in a high-temperature furnace.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
-
Data Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula of the β-amino acid. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[8]
Conclusion
A combination of orthogonal analytical methods is indispensable for the rigorous purity assessment of synthesized β-amino acids. While HPLC provides a robust measure of chemical and chiral purity, NMR spectroscopy offers invaluable structural confirmation. Mass spectrometry confirms the molecular weight, and elemental analysis validates the elemental composition. By integrating the results from these complementary techniques, researchers can establish a high degree of confidence in the purity and identity of their synthesized β-amino acids, a critical requirement for reliable scientific research and the development of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 9. jbt.abrf.org [jbt.abrf.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Analyses of amino acids, Enantiomeric purity [cat-online.com]
Structure-Activity Relationship of (S)-3-Amino-3-(2-methyl-phenyl)-propionic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Core SAR Principles of β-Phenyl-GABA Analogs
The biological activity of β-phenyl-GABA analogs is significantly influenced by several structural features:
-
Stereochemistry at the β-Carbon: The stereochemistry of the carbon atom bearing the phenyl group is a critical determinant of activity. For many β-phenyl-GABA analogs, the (R)-enantiomer exhibits significantly higher potency at the GABAB receptor compared to the (S)-enantiomer. This stereoselectivity highlights a specific and constrained binding pocket in the receptor.
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring profoundly impact agonist versus antagonist activity and potency. For instance, the well-known GABAB agonist baclofen is the p-chloro derivative of phenibut (β-phenyl-GABA). Studies on related compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, have shown that it acts as a weak specific antagonist at the GABAB receptor, suggesting that even minor changes to the substitution pattern can switch the pharmacological profile.[3]
-
The Carboxyl Group: The acidic carboxyl group is generally considered essential for interaction with the GABAB receptor, likely through ionic interactions with basic residues in the binding site.
-
The Amino Group: The primary amino group is also a key pharmacophoric feature, crucial for the GABA-mimetic activity.
Comparative Biological Activity
Due to the limited availability of quantitative data for a homologous series of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid analogs, a detailed comparative table cannot be constructed at this time. However, qualitative SAR can be inferred from related compounds. For example, it is known that phenibut (β-phenyl-GABA) itself has anxiolytic and nootropic effects and acts as a GABA-mimetic, primarily at GABAB receptors. The introduction of a methyl group at the ortho position of the phenyl ring, as in the title compound, would be expected to influence the conformation of the molecule and its interaction with the receptor binding pocket. This could potentially alter its potency, selectivity, and pharmacokinetic properties. Further empirical data is required to quantify these effects.
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist initiates a cascade of intracellular events mediated by G-proteins. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. Ligand binding to the GABAB1 subunit induces a conformational change that activates the associated G-protein (typically Gi/o) on the GABAB2 subunit. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors.
Caption: GABAB Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for GABAB Receptors
This protocol is used to determine the binding affinity of test compounds for the GABAB receptor.
1. Membrane Preparation:
-
Whole brains from rodents are homogenized in ice-cold 0.32 M sucrose solution.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeated centrifugation to remove endogenous GABA and other interfering substances.
-
The final membrane pellet is resuspended in the assay buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed concentration of a radiolabeled GABAB receptor ligand, such as [3H]GABA or a specific antagonist like [3H]CGP54626.
-
Varying concentrations of the unlabeled test compound (the this compound analog).
-
The prepared membrane homogenate.
-
-
Total binding is determined in wells containing only the radioligand and membranes.
-
Non-specific binding is determined in wells containing the radioligand, membranes, and a high concentration of a known GABAB agonist (e.g., baclofen) or antagonist to saturate all specific binding sites.
-
The plates are incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for GABAB Receptor Binding Assay.
References
A Comparative Guide to the Pharmacokinetic Profiles of Beta-Amino Acid Drugs
For researchers, scientists, and drug development professionals, a thorough understanding of a drug's pharmacokinetic (PK) profile is fundamental to predicting its efficacy, safety, and dosing regimen. This guide provides an in-depth comparison of the pharmacokinetic properties of several prominent beta-amino acid drugs, including gabapentin, pregabalin, baclofen, and the newer generation mirogabalin, as well as phenibut. By examining their absorption, distribution, metabolism, and excretion (ADME) profiles, we aim to provide a clear, objective resource supported by experimental data and methodologies.
Introduction to Beta-Amino Acid Drugs
Beta-amino acids are structural isomers of alpha-amino acids, where the amino group is attached to the β-carbon instead of the α-carbon. This structural difference confers unique pharmacological properties, including increased stability against enzymatic degradation.[1][2] Many drugs in this class are analogs of the neurotransmitter gamma-aminobutyric acid (GABA) and are widely used for various neurological and psychiatric conditions.[3] Despite their structural similarities, their pharmacokinetic behaviors can vary significantly, impacting their clinical application.
Comparative Pharmacokinetic Profiles
The pharmacokinetic profiles of beta-amino acid drugs are diverse, largely influenced by their mechanisms of absorption and their limited metabolism. The following table summarizes the key PK parameters for a selection of these drugs.
| Parameter | Gabapentin | Pregabalin | Baclofen | Mirogabalin | Phenibut |
| Bioavailability (%) | 27–60 (dose-dependent) | ≥90 | ~70-85 | ~85-98 | Not well-defined, but well-absorbed |
| Tmax (hours) | 2–4 | ~1 | 0.5-1.5 | 0.5–1.5 | 2-4 |
| Plasma Protein Binding (%) | <3 | 0 | ~30 | Not specified | Not well-defined |
| Metabolism | Negligible | Negligible | Minimal | Minor oxidation and glucuronidation | Not metabolized |
| Elimination Half-life (hours) | 5–7 | ~6.3 | 2–6 | 2-4.9 | ~5.3 |
| Primary Excretion Route | Renal (unchanged) | Renal (unchanged) | Renal (largely unchanged) | Renal (largely unchanged) | Renal (unchanged) |
| Absorption Kinetics | Saturable (zero-order) | Linear (first-order) | Rapid | Linear | Not well-defined |
Key Insights from the Comparative Data:
-
Absorption: A critical differentiator lies in the absorption kinetics. Gabapentin's absorption is saturable due to its reliance on the L-amino acid transporter (LAT1), leading to dose-dependent bioavailability.[4] In contrast, pregabalin exhibits linear, dose-proportional absorption, resulting in more predictable plasma concentrations.[5] Mirogabalin also shows dose-proportional increases in plasma exposure.[6][7] Baclofen is rapidly absorbed, while information on phenibut's absorption kinetics is more limited, though it is considered to be well-absorbed.[3][5]
-
Metabolism: A common feature of many beta-amino acid drugs is their lack of significant metabolism. Gabapentin, pregabalin, and phenibut are excreted almost entirely unchanged.[3][8][9] Baclofen undergoes minimal metabolism.[6] Mirogabalin is also primarily excreted unchanged, with a small fraction metabolized via oxidation and glucuronidation.[6] This minimal metabolism reduces the potential for drug-drug interactions mediated by cytochrome P450 enzymes.
-
Excretion: The primary route of elimination for all these drugs is renal. This has significant clinical implications, as dosage adjustments are often necessary for patients with impaired renal function.
Mechanistic Underpinnings of Pharmacokinetic Variability
The differences in the pharmacokinetic profiles of these drugs can be attributed to their interactions with biological transport systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. cdn.who.int [cdn.who.int]
- 4. academic.oup.com [academic.oup.com]
- 5. Phenibut - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics and metabolism of mirogabalin, a novel α2δ ligand, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerability, pharmacokinetics, and pharmacodynamics of mirogabalin in healthy subjects: Results from phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontagelab.com [frontagelab.com]
Safety Operating Guide
Proper Disposal of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, catering to researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a potentially hazardous substance, adhering to stringent safety and disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.[3]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.[4]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[4]
-
-
Disposal Request:
Disposal of Contaminated Materials
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][8] After thorough rinsing, the container can be disposed of as regular trash, with the label defaced.[4]
-
Spill Cleanup: Any materials used to clean up spills of this compound, such as absorbent pads or vermiculite, must be collected and disposed of as hazardous waste.[4][9]
Quantitative Data Summary
For general laboratory chemical waste, certain quantitative limits and guidelines apply. The following table summarizes key thresholds, although specific institutional and local regulations may vary.
| Parameter | Guideline/Limit | Regulatory Context |
| Laboratory Storage Limit | ≤ 55 gallons of hazardous waste | Resource Conservation and Recovery Act (RCRA) - Satellite Accumulation Area rules.[10] |
| Acutely Hazardous Waste Limit | ≤ 1 quart of liquid or 1 kg of solid | RCRA "P-list" regulations for acutely toxic chemicals.[3] |
| Drain Disposal pH Range | 5.5 - 10.5 (for approved substances only) | General guidance for non-hazardous aqueous solutions. Not applicable to this compound.[2] |
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the proper disposal path for this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. acs.org [acs.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. keyorganics.net [keyorganics.net]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
This guide provides crucial safety and logistical information for the handling and disposal of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye irritation from dust or splashes.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2] | To avoid skin irritation or harmful effects upon contact.[3][4] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or when dust is generated. Follow OSHA respirator regulations.[1] | To prevent respiratory tract irritation from inhaling dust.[4] |
Health Hazard Information
This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[2][4] In case of exposure, follow the first-aid measures outlined below:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.[1]
Operational Plan for Handling
Strict adherence to the following handling procedures is essential to minimize risks.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1] An eyewash station and a safety shower should be readily accessible.[1]
-
Handling Practices:
-
Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Chemical Disposal: Dispose of the chemical waste at an approved waste disposal plant.[2] Do not mix with other waste.[5]
-
Container Disposal: Handle uncleaned containers as you would the product itself.[5] Dispose of the container in accordance with federal, state, and local environmental regulations.
-
Spill Cleanup: In case of a spill, wear the appropriate PPE, and vacuum or sweep up the material.[1] Place the spilled material into a suitable, labeled container for disposal.[1] Avoid creating dusty conditions and ensure the area is well-ventilated.[1]
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of the specified chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
